molecular formula C13H23NO7 B1373162 Tert-butyl 3-morpholin-3-YL-propionate oxalate CAS No. 1260639-31-3

Tert-butyl 3-morpholin-3-YL-propionate oxalate

Cat. No.: B1373162
CAS No.: 1260639-31-3
M. Wt: 305.32 g/mol
InChI Key: PJKNOOXKHUMDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-morpholin-3-yl-propionate oxalate (CAS 1260639-31-3) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. With a molecular formula of C13H23NO7 and a molecular weight of 305.32 g/mol, this compound is characterized by its fusion of a morpholine ring, a privileged scaffold in drug design, with a tert-butyl ester-protected propionate chain, presented as an oxalate salt . The morpholine ring is a common feature in pharmaceuticals and agrochemicals due to its favorable physicochemical properties and potential for target interaction, often serving as a synthon for more complex molecular architectures . Its primary research application lies in its role as a versatile intermediate or precursor in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. Researchers value this compound for its protected carboxylic acid group, which can be readily deprotected under standard conditions to reveal a free acid for further derivatization, and the morpholine nitrogen, which can serve as a point for structural diversification. The oxalate salt form can enhance the compound's crystallinity and stability, facilitating handling and storage. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 3-morpholin-3-ylpropanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.C2H2O4/c1-11(2,3)15-10(13)5-4-9-8-14-7-6-12-9;3-1(4)2(5)6/h9,12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKNOOXKHUMDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1COCCN1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Tert-butyl 3-(morpholin-3-yl)propionate Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It synthesizes specific chemical data with field-proven experimental protocols.[1][2][3]

CAS (Free Base): 885274-03-3 | Formula:


[1][2][3]

Executive Summary

Tert-butyl 3-(morpholin-3-yl)propionate oxalate is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce a conformationally restricted morpholine ring into bioactive scaffolds.[1][2][3] Unlike the common


-substituted (4-yl) morpholines, this C3-substituted congener possesses a chiral center at the point of attachment, offering vectors for stereochemical exploration in structure-activity relationship (SAR) studies.[1][2][3]

The oxalate salt form is engineered to stabilize the molecule—converting the typically viscous, autoxidizable free base oil into a crystalline solid that is easier to handle, weigh, and purify.[2][3] This guide details its properties, handling protocols, and synthetic utility.[2][3][4]

Chemical Identity & Structural Analysis[1][2][3][5][6]

Structural Composition

The molecule consists of a morpholine ring substituted at the 3-position with a tert-butyl propionate side chain.[1][2][3] The secondary amine at position 4 remains free (protonated in the salt form), serving as a nucleophilic handle for further elaboration.[2]

FeatureDescription
Systematic Name Tert-butyl 3-(morpholin-3-yl)propanoate oxalate
Core Scaffold Morpholine (1,4-oxazinane)
Substitution C3-alkylated (Propionate side chain)
Stereochemistry Contains 1 Chiral Center (C3).[1][2][3] Note: Unless specified as (R) or (S), commercial batches may be racemic.[2]
Salt Stoichiometry Typically 1:1 (Amine : Oxalic Acid)
Free Base MW 215.29 g/mol
Salt MW ~305.32 g/mol (Calculated for 1:1 salt)
Structural Visualization

The following diagram illustrates the connectivity and the salt interaction.[1][2][3]

ChemicalStructure cluster_0 Morpholine Core (C3-Substituted) cluster_1 Side Chain cluster_2 Counterion Morpholine Morpholine Ring (Secondary Amine) ChiralCenter C3 Chiral Center Morpholine->ChiralCenter Linker Propyl Linker (-CH2-CH2-) ChiralCenter->Linker Ester Tert-Butyl Ester (Acid Labile) Linker->Ester Oxalate Oxalic Acid (HOOC-COOH) Oxalate->Morpholine Ionic Bond (Stabilization)

Figure 1: Structural connectivity highlighting the C3 chiral attachment and oxalate stabilization.[3]

Physicochemical Properties & Stability[1][2][3]

Solubility Profile

The oxalate salt significantly alters the solubility profile compared to the free base.[1][2][3]

  • Soluble: Water (warm), Methanol, DMSO, DMF.[2]

  • Sparingly Soluble: Ethanol, Isopropanol.[2][3]

  • Insoluble: Diethyl ether, Hexanes, DCM (often requires free-basing to extract into DCM).[2]

Stability & Storage[1][2]
  • Hygroscopicity: Oxalate salts of secondary amines can be hygroscopic.[1][2][3] Moisture uptake can lead to hydrolysis of the tert-butyl ester over extended periods due to the local acidic environment created by the oxalate.[1][2][3]

  • Thermal Stability: Stable at room temperature in solid form.[1][2][3]

  • Storage Recommendation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture-induced degradation.[1][2][3]

Synthetic Utility & Applications

Why Use the C3-Isomer?

In drug discovery, moving from a standard


-linked morpholine to a C3-linked morpholine alters the vector of the solubilizing group.[1][2][3]
  • Chirality: The C3 position allows for the preparation of enantiopure libraries, probing the binding pocket's stereochemical requirements.[1][2]

  • Basicity Modulation: The secondary amine (

    
    ) remains available for coupling, unlike 
    
    
    
    -alkylated morpholines where the nitrogen is already substituted.[1][2][3]
  • Peptidomimetics: The structure resembles a

    
    -amino acid derivative (if the morpholine oxygen is viewed as a bioisostere for a methylene), useful in foldamer research.[1][2][3]
    
Orthogonal Protection[1][2]
  • Tert-butyl Ester: Stable to basic conditions (e.g.,

    
    -alkylation, amide coupling).[2][3] Cleaved by strong acids (TFA, HCl).[2]
    
  • Amine (Secondary): Can be protected (Boc, Cbz, Fmoc) or functionalized immediately.[2]

    • Caution: If protecting the amine with Boc, you lose orthogonality with the ester.[2][3] Use Cbz or Fmoc if selective deprotection of the amine is required later.[1][2][3]

Experimental Protocols

Protocol A: Salt Break (Free-Basing)

Objective: Isolate the reactive free amine from the oxalate salt for use in nucleophilic substitution or amide coupling.[1][2][3] Context: Direct use of the oxalate salt in coupling reactions (using excess base like DIEA) is possible but often leads to lower yields due to the formation of insoluble oxalate byproducts or incomplete neutralization.[1][2]

Reagents:

  • Saturated

    
     (aq) or 
    
    
    
    .[1][2][3]
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3]

  • Brine.[1][2][3]

Procedure:

  • Dissolution: Suspend 1.0 eq of the oxalate salt in water (approx. 10 mL/g).

  • Neutralization: Slowly add saturated

    
     while stirring until gas evolution ceases and pH > 8. The solution may become cloudy as the free base oil separates.[1][2][3]
    
  • Extraction: Extract the aqueous mixture with DCM (

    
     volumes).
    
    • Note: Morpholine derivatives are polar.[1][2][3] If the free base does not extract well into DCM, use 10% Methanol in Chloroform.[2][3]

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Concentration: Filter and concentrate under reduced pressure (keep bath

    
    C) to obtain the free base as a colorless to pale yellow oil.
    
    • Validation: Verify by TLC (run in 5% MeOH/DCM; stain with Ninhydrin).[1][2][3] The free base should streak less than the salt.[1][2][3]

Protocol B: N-Functionalization (Example: Amide Coupling)

Objective: Coupling the secondary amine to a carboxylic acid (


).[1][2][3]

Procedure:

  • Dissolve

    
     (1.0 eq) in DMF/DCM.[1][2][3]
    
  • Add coupling reagent (e.g., HATU, 1.1 eq) and base (DIPEA, 3.0 eq).[2] Stir for 5 mins.

  • Add the Free Base of Tert-butyl 3-(morpholin-3-yl)propionate (1.0 eq) (prepared via Protocol A).[1][2][3]

    • Alternative: If using the oxalate salt directly, increase DIPEA to 4.0–5.0 eq to ensure neutralization of the oxalic acid.[2][3]

  • Monitor via LC-MS.[1][2][3] The product will have the mass of

    
    .
    
Protocol C: Deprotection (Ester Hydrolysis)

Objective: Cleavage of the tert-butyl ester to yield the carboxylic acid.[1][2][3]

Reagents:

  • Trifluoroacetic acid (TFA).[1][2][3]

  • DCM.[1][2][3]

  • Triethylsilane (TES) - Optional scavenger.[1][2][3]

Procedure:

  • Dissolve the substrate in DCM (0.1 M).[1][2][3]

  • Add TFA (ratio 1:4 v/v TFA:DCM).[1][2][3]

  • Stir at Room Temperature for 1–2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.[1][2][3]
    
    • Critical: The product will be the TFA salt of the amino acid (if the amine is unprotected).[1][2]

Workflow Visualization

The following diagram outlines the decision logic for handling this compound in a synthesis campaign.

Workflow cluster_tips Technique Tips Start Start: Tert-butyl 3-(morpholin-3-yl)propionate Oxalate Decision Intended Reaction? Start->Decision DirectCoupling Direct Coupling (Use Excess Base) Decision->DirectCoupling Rapid Screening FreeBaseIsolation Free Base Isolation (Recommended) Decision->FreeBaseIsolation Scale-up / High Purity Coupling N-Functionalization (Amide/Alkyl) DirectCoupling->Coupling Add DIPEA (4-5 eq) Tip1 Oxalate can precipitate with coupling reagents. DirectCoupling->Tip1 FreeBaseIsolation->Coupling Add DIPEA (2 eq) Deprotection Ester Cleavage (TFA/DCM) Coupling->Deprotection Next Step

Figure 2: Operational workflow for utilizing the oxalate salt in synthesis.

References

  • Synblock Chemical Database. (2024).[1][2][3] Tert-butyl 3-morpholin-3-YL-propionate (CAS 885274-03-3).[1][2][3][5] Retrieved from [3]

  • Amer, M. et al. (2023).[1][2][6] Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.[1][2][3] The Journal of Organic Chemistry.[1][2][3][7] Retrieved from

  • National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for Morpholine Derivatives.[1][2][3] Retrieved from [3]

  • ChemicalBook. (2024).[1][2][3] Tert-butyl propionate derivatives and properties.[1][2][3] Retrieved from [3]

Sources

Spectroscopic data for Tert-butyl 3-morpholin-3-YL-propionate oxalate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-morpholin-3-YL-propionate Oxalate

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of Tert-butyl 3-morpholin-3-YL-propionate Oxalate, a compound of interest in pharmaceutical development. In the absence of a complete, published reference dataset for this specific salt, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. We furnish predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols. The causality behind spectral features is explained to provide researchers, scientists, and drug development professionals with a robust guide for structural verification and quality control.

Introduction and Molecular Structure

Tert-butyl 3-morpholin-3-YL-propionate Oxalate is an organic salt comprising a substituted morpholine core linked to a tert-butyl propionate chain, with oxalic acid as the counter-ion. The morpholine moiety is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties.[1] Accurate structural elucidation is the cornerstone of drug development, ensuring compound identity, purity, and stability. Spectroscopic techniques are the primary, non-destructive tools for this purpose.

This guide will deconstruct the molecule into its constituent parts—the tert-butyl ester, the alkyl chain, the morpholine ring, and the oxalate counter-ion—to predict its spectral signature across various analytical platforms. The presence of the oxalate salt implies that the basic nitrogen of the morpholine ring will be protonated, a key consideration for interpreting the resulting spectra.

Figure 1: Structure of Tert-butyl 3-morpholin-3-YL-propionate Oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals corresponding to the morpholine, propionate, and tert-butyl moieties.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is predicted to be complex, particularly in the region corresponding to the morpholine ring protons, due to stereochemistry and the conformational rigidity of the chair form. The protonation of the morpholine nitrogen will deshield adjacent protons, causing them to appear at a higher chemical shift (further downfield) than in the free base.[2]

  • Tert-butyl Protons (-C(CH₃)₃): A sharp, strong singlet is expected around δ 1.4-1.5 ppm . This signal will integrate to 9 protons and is characteristic of the magnetically equivalent methyl groups of the tert-butyl ester.[3]

  • Propionate Methylene Protons (-CH₂-CH₂-CO): Two multiplets are expected. The methylene group alpha to the carbonyl (C₈-H₂) will likely appear around δ 2.4-2.6 ppm . The adjacent methylene group (C₇-H₂) will be further upfield, likely in the δ 1.8-2.2 ppm range. Each will integrate to 2 protons.

  • Morpholine Ring Protons (C₂-H₂, C₄-H₂, C₅-H₂, C₆-H): This will be the most complex region, from approximately δ 2.8-4.2 ppm . Due to the chair conformation, axial and equatorial protons are chemically non-equivalent and will exhibit complex splitting patterns (diastereotopicity).[2][4] The protons on carbons adjacent to the oxygen (C₂-H₂ and C₄-H₂) will be the most deshielded, appearing towards the downfield end of this range. Protons on carbons adjacent to the protonated nitrogen (C₂-H₂ and C₆-H) will also be significantly deshielded.

  • Ammonium Protons (-NH₂⁺-): A broad signal is expected, potentially in the δ 7.0-9.0 ppm range, depending on the solvent and concentration. Its integration would correspond to two protons.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

  • Carbonyl Carbon (-COO-): The ester carbonyl carbon (C₉) is the most deshielded and will appear as a singlet in the δ 170-175 ppm range.[5]

  • Oxalate Carbons (-OOC-COO-): The two equivalent carbons of the oxalate anion will produce a signal in the range of δ 160-165 ppm .[6]

  • Tert-butyl Carbons (-C(CH₃)₃): The quaternary carbon (C₁₁) will appear around δ 80-82 ppm , while the three equivalent methyl carbons (C₁₂, C₁₃, C₁₄) will produce a strong signal around δ 28-30 ppm .[5][7]

  • Morpholine Ring Carbons: The carbons adjacent to the heteroatoms will be deshielded. Carbons next to oxygen (C₂ and C₄) are expected in the δ 65-75 ppm range. Carbons next to the protonated nitrogen (C₂ and C₆) will be in the δ 40-55 ppm range.[2][8]

  • Propionate Methylene Carbons (-CH₂-CH₂-): The two methylene carbons of the propionate chain (C₇ and C₈) will appear in the aliphatic region, typically between δ 25-40 ppm .

Table 1: Summary of Predicted NMR Chemical Shifts

AssignmentPredicted ¹H NMR Shift (δ, ppm)Predicted ¹³C NMR Shift (δ, ppm)
tert-Butyl (CH₃)1.4 - 1.5 (s, 9H)28 - 30
tert-Butyl (Quaternary C)-80 - 82
Propionate α-CH₂2.4 - 2.6 (m, 2H)~35 - 40
Propionate β-CH₂1.8 - 2.2 (m, 2H)~25 - 30
Morpholine CH/CH₂2.8 - 4.2 (m, 7H)40 - 75
Ammonium NH₂⁺7.0 - 9.0 (br s, 2H)-
Ester Carbonyl (C=O)-170 - 175
Oxalate Carbonyl (C=O)-160 - 165
Experimental Protocol for NMR Data Acquisition

cluster_workflow NMR Acquisition Workflow A 1. Sample Preparation ~10-20 mg of sample dissolved in ~0.7 mL of deuterated solvent (e.g., DMSO-d6, D2O). Add TMS as internal standard. B 2. Instrument Setup Use a ≥400 MHz spectrometer. Tune and shim the probe. A->B C 3. 1H NMR Acquisition Acquire with standard parameters: - Spectral Width: ~16 ppm - Pulse Angle: 30-45° - Relaxation Delay (d1): 2-5 s B->C D 4. 13C NMR Acquisition Acquire with proton decoupling: - Spectral Width: ~220 ppm - Pulse Angle: 30° - Relaxation Delay (d1): 2 s B->D E 5. Data Processing Apply Fourier transform, phase correction, and baseline correction. Calibrate spectrum to TMS (0 ppm) or residual solvent peak. C->E D->E

Figure 2: Standard workflow for NMR data acquisition.

Rationale for Choices:

  • Solvent: DMSO-d₆ or D₂O are chosen for their ability to dissolve polar organic salts. The acidic N-H protons will exchange with D₂O, causing their signal to disappear, which can be a useful diagnostic test.

  • Spectrometer Frequency: A higher field strength (≥400 MHz) is crucial for resolving the complex, overlapping multiplets of the morpholine ring protons.[9]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint." The spectrum of this compound will be dominated by absorptions from the carbonyl groups, C-O and C-N bonds, and the N-H bond of the protonated amine.

Predicted IR Absorption Bands
  • N-H Stretch: A very broad and strong absorption band is expected from 2400-3200 cm⁻¹ . This is characteristic of the N-H stretching vibrations in an ammonium salt.[10]

  • C-H Stretches: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ region.

  • Ester Carbonyl (C=O) Stretch: A strong, sharp peak is predicted around 1730-1740 cm⁻¹ , which is typical for a saturated aliphatic ester.

  • Oxalate Carbonyl (C=O) Stretch: The oxalate anion exhibits strong C=O stretching vibrations. A broad and very strong band is expected in the 1600-1680 cm⁻¹ region.[6][11] This band is often complex due to asymmetric and symmetric stretching modes.

  • N-H Bend: An ammonium N-H bending vibration should appear in the 1500-1600 cm⁻¹ region.

  • C-O Stretches: Strong bands corresponding to the C-O stretching of the ester and the ether linkage in the morpholine ring are expected in the 1050-1250 cm⁻¹ region.

Table 2: Summary of Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Functional GroupDescription
2400 - 3200N-H (Ammonium Salt)Strong, very broad
2850 - 2980C-H (Aliphatic)Medium to strong
1730 - 1740C=O (Ester)Strong, sharp
1600 - 1680C=O (Oxalate)Strong, broad
1500 - 1600N-H (Bend)Medium
1050 - 1250C-O (Ether & Ester)Strong
Experimental Protocol for IR Data Acquisition
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Rationale for Choice: ATR-FTIR is a modern, rapid, and reliable technique that requires minimal sample preparation and is suitable for solid samples.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this ionic compound, Electrospray Ionization (ESI) is the method of choice.

Predicted Mass Spectrum and Fragmentation

In ESI-MS, the analysis will detect the cationic part of the salt, Tert-butyl 3-morpholin-3-YL-propionate. The oxalate anion will not typically be observed in positive ion mode.

  • Parent Ion: The molecular formula of the cation is C₁₁H₂₁NO₃. Its calculated monoisotopic mass is 215.15 g/mol . Therefore, the primary ion observed will be the protonated molecule [M+H]⁺, but since the nitrogen is already protonated in the salt, we expect to see the cation itself, [M]⁺, at m/z 215.15 .

  • Major Fragmentation Pathways:

    • Loss of Tert-butyl: A very common and diagnostically significant fragmentation for tert-butyl esters is the loss of the tert-butyl group as isobutylene (56 Da), leading to a prominent fragment ion at m/z 159.10 ([M - C₄H₈]⁺).

    • Morpholine Ring Opening: Fragmentation of the morpholine ring can lead to various smaller ions. Cleavage adjacent to the nitrogen or oxygen heteroatoms is common.[12][13]

cluster_ms Predicted ESI-MS Fragmentation Parent Parent Cation [C11H21NO3]+ m/z = 215.15 Frag2 Morpholine Ring Fragments Parent->Frag2 Ring Opening Loss1 - C4H8 (isobutylene) Parent->Loss1 Frag1 Fragment [M - C4H8]+ m/z = 159.10 Loss1->Frag1

Figure 3: Predicted major fragmentation pathway in ESI-MS.
Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50). A small amount of formic acid (0.1%) may be added to aid ionization, though it may not be necessary for a pre-formed salt.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument for high-resolution mass measurement.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Operate the instrument in positive ion mode.

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

    • For fragmentation data (MS/MS), perform a product ion scan by selecting the parent ion (m/z 215.15) in the first mass analyzer and scanning for its fragments in the second.

Rationale for Choices: ESI is a "soft" ionization technique ideal for polar and ionic compounds, minimizing in-source fragmentation and clearly showing the parent ion. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, confirming the molecular formula with high confidence.[13]

Conclusion

This guide presents a detailed, predictive spectroscopic framework for the analysis of Tert-butyl 3-morpholin-3-YL-propionate Oxalate. By combining foundational principles with data from analogous structures, we have established the expected NMR, IR, and MS signatures. The key predicted features include a strong 9-proton singlet in ¹H NMR for the tert-butyl group, a complex multiplet region for the morpholine ring, a strong ester carbonyl stretch around 1730 cm⁻¹ in the IR, and a parent cation at m/z 215.15 in the mass spectrum. These data and protocols provide a robust basis for the structural confirmation and quality assessment of this compound in a research and development setting.

References

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Douglass, J. E. (1962).
  • ResearchGate. (n.d.). FT-IR spectrum of sodium oxalate crystals. ResearchGate. [Link]

  • Jubb, A. H. (2017). Vibrational studies of oxalic acid and some oxalates in solution and in the solid state. Queensland University of Technology.
  • Lightle, S. A., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. PubMed. [Link]

  • Wexler, D., et al. (2023). Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration. MDPI. [Link]

  • Mabbott, G. A. (2016). Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. Journal of Chemical Education. [Link]

  • Lee, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]

  • ResearchGate. (2024). (a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate. [Link]

  • ResearchGate. (2025). 1H and 13C NMR spectra of N-substituted morpholines. ResearchGate. [Link]

  • Liu, X., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (n.d.). [Source organization not specified]. [Link]

  • SpectraBase. (n.d.). o-Tert-butyl-N-methoxycarbonyl-L-threonine, tert-butyl ester - Optional[13C NMR]. SpectraBase. [Link]

  • ResearchGate. (n.d.). 13C NMR Study of the Acid-Catalyzed Carbonylation of Methyl tert-Butyl Ether (MTBE). ResearchGate. [Link]

  • Doc Brown's Chemistry. (2026). C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of tert-butyl propanoate. PrepChem.com. [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • ScienceDirect. (n.d.). Investigation of novel ropinirole analogues: Synthesis, pharmacological evaluation and computational analysis of dopamine D2 rec. ScienceDirect. [Link]

  • SciELO México. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. [Link]

  • PubChem. (n.d.). tert-butyl (311C)propanoate. PubChem. [Link]

  • MDPI. (2024). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. MDPI. [Link]

  • PubChem. (n.d.). 3-(Tert-butoxy)-3-oxopropanoic acid. PubChem. [Link]

  • Semantic Scholar. (2025). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Semantic Scholar. [Link]

Sources

Morpholine Derivatives: A Privileged Scaffold in Modern Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged structure" in the landscape of scientific research, particularly in drug discovery and development.[1][2][3][4][5][6] Its unique physicochemical properties—including a well-balanced hydrophilic-lipophilic profile, metabolic stability, and a flexible chair-like conformation—confer significant advantages, enabling morpholine-containing compounds to modulate a vast array of biological targets with high efficacy and specificity.[3][4][7][8] This guide provides an in-depth exploration of the potential research applications of morpholine derivatives, moving beyond a simple catalog of activities to explain the causal relationships between structure, mechanism, and application. We will dissect key examples from medicinal chemistry, agrochemicals, and materials science, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this versatile chemical scaffold.

The Morpholine Scaffold: Understanding the Foundation of Versatility

Morpholine (1-oxa-4-azacyclohexane) is more than just a building block; its inherent properties are the primary drivers of its widespread utility. The presence of the oxygen atom reduces the basicity of the nitrogen atom (pKa of morpholinium ion is ~8.5) compared to its carbocyclic analog, piperidine. This modulation is critical, as it reduces the likelihood of strong off-target interactions with acidic biopolymers at physiological pH, a common pitfall for more basic amines.[7]

Furthermore, the ether linkage introduces a polar vector and hydrogen bond accepting capabilities, while the overall saturated ring structure maintains a three-dimensional character that is often crucial for fitting into the complex topographies of enzyme active sites and receptor binding pockets.[7][8] This balance of features enhances aqueous solubility and often improves pharmacokinetic profiles, including the ability to cross the blood-brain barrier (BBB), making it an invaluable scaffold for developing drugs targeting the central nervous system (CNS).[7][9][10][11]

Logical Relationship: Physicochemical Properties to Biological Advantage

G A Morpholine Scaffold B Ether Linkage (H-bond acceptor) A->B C Secondary Amine (Reduced Basicity) A->C D Chair Conformation (3D Structure) A->D E Improved Aqueous Solubility B->E C->E F Enhanced Metabolic Stability C->F H High Target Specificity D->H G Favorable PK/PD Profile (e.g., BBB Penetration) E->G F->G

Caption: Core properties of the morpholine ring and their contribution to its utility in drug design.

Medicinal Chemistry: A Pillar of Therapeutic Innovation

The morpholine moiety is a cornerstone in the design of numerous clinically successful drugs, spanning a wide range of therapeutic areas. Its ability to serve as a key pharmacophoric element or to fine-tune the properties of a lead compound is well-documented.[3][4]

Anticancer Agents: Targeting Aberrant Cell Signaling

A primary strategy in modern oncology is the targeted inhibition of protein kinases that drive cancer cell proliferation and survival. The morpholine ring is frequently incorporated into kinase inhibitors to enhance binding affinity and improve drug-like properties.

Case Study: Gefitinib (Iressa®)

Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[12][13][14]

  • Mechanism of Action: In normal signaling, the binding of a ligand like EGF causes EGFR to dimerize and autophosphorylate its tyrosine kinase domain, initiating downstream pathways (e.g., RAS-RAF-MEK-ERK and PI3K-AKT) that promote cell growth and survival.[12] Gefitinib functions as an ATP-competitive inhibitor, binding to the ATP pocket of the EGFR tyrosine kinase domain.[12][13][15] This blockade prevents autophosphorylation and halts the downstream signaling cascade, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[13][15]

  • Role of the Morpholine Moiety: The morpholinopropoxy side chain of gefitinib is not merely a passive solubilizing group. It extends into the solvent-exposed region of the ATP-binding cleft, forming critical interactions that enhance both potency and selectivity. This chain optimizes the compound's physicochemical properties, contributing to its oral bioavailability.[16]

EGFR Signaling Pathway and Inhibition by Gefitinib

G cluster_membrane Cell Membrane cluster_pathways EGFR EGFR ATP ATP EGFR->ATP Binds Ras Ras-Raf-MEK-ERK Pathway Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K PI3K-AKT Pathway PI3K->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Competitively Inhibits ATP Binding ADP ADP ATP->ADP Phosphorylation ADP->Ras Activates ADP->PI3K Activates

Caption: Gefitinib blocks the EGFR signaling cascade by preventing ATP binding.

Antibacterial Agents: A Unique Mechanism of Protein Synthesis Inhibition

The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents with unique mechanisms of action. Morpholine derivatives have been instrumental in this area.

Case Study: Linezolid (Zyvox®)

Linezolid is a synthetic antibiotic from the oxazolidinone class, which includes a morpholine ring. It is highly effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17][18]

  • Mechanism of Action: Unlike most protein synthesis inhibitors that block the elongation phase, Linezolid acts at the very earliest stage: initiation.[17][18] It binds to the 23S ribosomal RNA of the 50S subunit, a site known as the peptidyl transferase center.[18][19] This binding prevents the formation of a functional 70S initiation complex, which is the complete ribosome ready to begin protein synthesis.[19][20] This unique mechanism means there is little to no cross-resistance with other classes of antibiotics.[17][18]

  • Role of the Morpholine Moiety: The morpholine ring in Linezolid is subject to metabolic oxidation in humans, forming two inactive metabolites.[19] This metabolic pathway is a key aspect of its pharmacokinetic profile. Understanding this liability has spurred research into modified morpholine analogs to enhance metabolic stability in next-generation antibiotics.[4]

Linezolid's Inhibition of Bacterial Protein Synthesis

G cluster_ribosome Bacterial Ribosome Ribosome50S 50S Subunit InitiationComplex Functional 70S Initiation Complex Ribosome50S->InitiationComplex Combine to form Ribosome50S->InitiationComplex Formation Blocked Ribosome30S 30S Subunit Ribosome30S->InitiationComplex Combine to form ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Leads to Linezolid Linezolid Linezolid->Ribosome50S Binds to 23S rRNA site NoProtein Bacterial Growth Inhibited

Caption: Linezolid prevents the assembly of the ribosome, halting protein synthesis at initiation.

Antifungal Agents: Disrupting Fungal Cell Integrity

Case Study: Amorolfine

Amorolfine is a broad-spectrum topical antifungal agent belonging to the morpholine class.[21][22] It is primarily used to treat fungal infections of the nails (onychomycosis).[21]

  • Mechanism of Action: Amorolfine disrupts the integrity of the fungal cell membrane by inhibiting ergosterol biosynthesis.[21][22][23] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Amorolfine acts on two key enzymes in the pathway: Δ14-reductase and Δ7-Δ8 isomerase.[23][24] This dual inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic, nonplanar sterols (like ignosterol), which compromises membrane structure and function, ultimately leading to fungal cell death.[22][24]

CNS-Active Agents: Modulating Neurotransmission

The favorable physicochemical properties of the morpholine ring make it an ideal scaffold for drugs targeting the central nervous system.[7][8]

Case Study: Reboxetine (Edronax®)

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of major depressive disorder.[25][26][27]

  • Mechanism of Action: In the brain, norepinephrine is a neurotransmitter involved in regulating mood, attention, and arousal.[25] After its release into the synaptic cleft, its action is terminated by reuptake into the presynaptic neuron via the norepinephrine transporter (NET).[28][29] Reboxetine selectively binds to and blocks the NET.[25][29] This inhibition prevents the reuptake of norepinephrine, increasing its concentration in the synaptic cleft and enhancing noradrenergic neurotransmission, which is believed to alleviate depressive symptoms.[25][27]

Agrochemical Applications: Protecting Crop Yields

The biological activity of morpholine derivatives extends beyond medicine into agriculture, where they form the basis of several important fungicides. The mechanism of action often mirrors that seen in antifungal drugs, targeting essential biochemical pathways in plant pathogens.

Morpholine Fungicides (e.g., Fenpropimorph, Tridemorph)

These compounds are systemic fungicides widely used to control diseases like powdery mildew in cereals. Their mechanism of action is analogous to that of Amorolfine; they are potent inhibitors of sterol biosynthesis in fungi. Specifically, they target enzymes such as sterol Δ14-reductase and Δ8→Δ7-isomerase, leading to the disruption of fungal cell membrane integrity. The morpholine ring is a critical component of the pharmacophore responsible for this inhibitory activity.

Experimental Protocols & Data

To translate theory into practice, this section provides validated, step-by-step methodologies for the synthesis and evaluation of morpholine derivatives.

Synthesis Protocol: Reductive Amination and Intramolecular Cyclization

This protocol describes a common and robust method for synthesizing N-substituted morpholines from a primary amine and bis(2-chloroethyl) ether.

Workflow for N-Aryl Morpholine Synthesis

G A Start: Aniline Derivative & Bis(2-chloroethyl) ether B Step 1: Nucleophilic Substitution (Alkylation) A->B C Intermediate: N-Aryl-N,N-bis (2-chloroethyl)amine B->C Base (e.g., Na2CO3) Solvent (e.g., DMF) D Step 2: Intramolecular Williamson Ether Synthesis (Cyclization) C->D E Product: N-Aryl Morpholine D->E Heat F Purification (e.g., Column Chromatography) E->F

Caption: A generalized two-step workflow for synthesizing N-aryl morpholine derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the starting aniline (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF), add a weak base such as sodium carbonate (2.5 eq).

  • Alkylation: Add bis(2-chloroethyl) ether (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Cyclization: Heat the reaction mixture to 100-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure N-aryl morpholine derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality: The choice of a weak base like Na₂CO₃ is crucial to facilitate the initial nucleophilic attack of the aniline nitrogen on the alkyl chloride without promoting excessive side reactions. Heating is required to overcome the activation energy for the second, intramolecular cyclization step.

Biological Assay Protocol: In Vitro Antibacterial Activity (MIC Determination)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a synthesized morpholine derivative against a bacterial strain (e.g., S. aureus).

  • Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Reading: Incubate the plate at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Validation: The assay is validated if there is clear growth in the positive control well and no growth in the negative control well.

Data Summary: Marketed Drugs Containing a Morpholine Scaffold

The following table summarizes the core data for the key drugs discussed in this guide.

Drug NameTherapeutic ClassMolecular Target(s)Mechanism of Action
Gefitinib AnticancerEGFR Tyrosine KinaseCompetitively inhibits ATP binding, blocking downstream pro-survival signaling.[12][13][15]
Linezolid AntibacterialBacterial 50S Ribosomal SubunitBinds to 23S rRNA, preventing the formation of the 70S initiation complex.[17][18][19]
Amorolfine AntifungalΔ14-reductase & Δ7-Δ8 isomeraseInhibits ergosterol biosynthesis, disrupting fungal cell membrane integrity.[21][23][24]
Reboxetine Antidepressant (NRI)Norepinephrine Transporter (NET)Selectively blocks the reuptake of norepinephrine from the synaptic cleft.[25][29]

Future Outlook and Conclusion

The journey of morpholine from a simple solvent to a privileged scaffold in cutting-edge research is a testament to its remarkable chemical versatility.[1][4] Future research will likely focus on several key areas:

  • Next-Generation Derivatives: Modifying the morpholine ring itself (e.g., through C-functionalization) to enhance metabolic stability and fine-tune biological activity.[4]

  • Multi-Target Ligands: Leveraging the morpholine scaffold to design single molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like neurodegeneration and cancer.[11]

  • Novel Applications: Exploring the use of morpholine derivatives in emerging fields such as chemical probes for systems biology and functional materials with unique electronic or optical properties.

References

  • What is the mechanism of Amorolfine Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Shain, E. B. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician. [Link]

  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse. [Link]

  • Linezolid. Wikipedia. [Link]

  • Kim, E. S. (2014). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Cancer Management and Research. [Link]

  • Amorolfine: Uses & Dosage. MIMS Singapore. [Link]

  • Candar, B. (2024). Linezolid. StatPearls - NCBI Bookshelf. [Link]

  • Pharmacology of Amorolfine; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Asirvatham, S., & Murugesan, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • What is the mechanism of Linezolid? (2024). Patsnap Synapse. [Link]

  • Clinical Pharmacology Biopharmaceutics Review(s). (2000). accessdata.fda.gov. [Link]

  • Kourounakis, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • What is the mechanism of Reboxetine Mesilate? (2024). Patsnap Synapse. [Link]

  • Reboxetine | C19H23NO3 | CID 127151. PubChem - NIH. [Link]

  • Asirvatham, S., & Murugesan, S. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

  • Cohen, M. H., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis. [Link]

  • Selective norepinephrine reuptake inhibitor. Wikipedia. [Link]

  • What is Reboxetine Mesilate used for? (2024). Patsnap Synapse. [Link]

  • Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. (2025). ResearchGate. [Link]

  • Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (2010). Taylor & Francis. [Link]

  • Polak, A. (1990). Preclinical data and mode of action of amorolfine. Dermatology. [Link]

  • Dwoskin, L. P. (2014). The Promises and Pitfalls of Reboxetine. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? (2025). Patsnap Synapse. [Link]

  • Kourounakis, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. [Link]

  • Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. (2021). International Journal of Chemistry and Technology. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online. [Link]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • Costantino, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Bektas, H., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research. [Link]

  • Costantino, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Morpholine – Knowledge and References. Taylor & Francis. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. [Link]

Sources

Methodological & Application

Application Note: Tert-butyl 3-(Morpholin-3-yl)propanoate Oxalate as a Versatile Chiral Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing tert-butyl 3-(morpholin-3-yl)propanoate oxalate . This chiral building block incorporates a privileged morpholine scaffold and an orthogonally protected carboxylic acid, making it an exceptionally valuable starting material for the synthesis of complex molecules and diverse chemical libraries. We will explore its core chemical properties, strategic applications in N-functionalization and peptide-like couplings, and provide step-by-step, field-proven protocols to empower your research and development endeavors.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved drugs and bioactive molecules.[1][2] Its presence often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[1] Tert-butyl 3-(morpholin-3-yl)propanoate oxalate offers three key strategic advantages for the synthetic chemist:

  • Chirality: It possesses a defined stereocenter at the C3 position of the morpholine ring, allowing for the synthesis of enantiomerically pure final compounds.

  • Orthogonal Protection: The secondary amine of the morpholine ring and the tert-butyl protected propionate chain offer two distinct points for functionalization. The amine is readily available for reactions, while the carboxylic acid remains masked by a robust, yet selectively cleavable, tert-butyl group.[3][4]

  • Versatile Handle: The propionate side chain provides a flexible three-carbon spacer, which is ideal for exploring deeper binding pockets in biological targets.

This combination makes it a powerful tool for generating novel chemical entities with desirable drug-like properties, particularly for targets requiring structured, N-substituted morpholine derivatives.[5]

Physicochemical Properties & Handling

The building block is supplied as an oxalate salt, which enhances its stability and simplifies handling compared to the free base.

PropertyValueSource
Chemical Name tert-butyl 3-(morpholin-3-yl)propanoate oxalate-
CAS Number 885274-03-3 (Free Base)
Molecular Formula C₁₁H₂₁NO₃ (Free Base)
Molecular Weight 215.29 g/mol (Free Base)
Appearance Typically a white to off-white solidGeneral Knowledge
Storage Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[6]
Safety Handle with standard personal protective equipment (gloves, safety glasses). May cause skin, eye, and respiratory irritation.[6]

Expert Insight: The oxalate salt form necessitates a neutralization step (e.g., with a non-nucleophilic base like triethylamine or DIPEA) prior to reactions involving the secondary amine to liberate the free base in situ.

Core Synthetic Transformations & Protocols

This building block enables two primary synthetic pathways, which can be used sequentially to build molecular complexity.

Workflow Overview

G A tert-butyl 3-(morpholin-3-yl)propanoate (Free Base) B Pathway 1: N-Functionalization A->B Aldehyde/Ketone + Reducing Agent D Pathway 2: Ester Deprotection A->D Acid (e.g., TFA) C N-Substituted Morpholine Derivative B->C C->D Acid (e.g., TFA) E Carboxylic Acid Intermediate D->E F Amide Coupling E->F Amine (R₂-NH₂) + Coupling Agents G Final Complex Molecule F->G

Caption: Core synthetic pathways for tert-butyl 3-(morpholin-3-yl)propanoate.

Pathway 1: N-Functionalization via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds.[7] It involves the reaction of the secondary morpholine amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[8] It is mild enough not to reduce the starting aldehyde/ketone, but highly effective at reducing the intermediate iminium ion. This selectivity prevents side reactions and improves yield.[7]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and do not interfere with the reducing agent.[8]

  • Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion, especially with less reactive ketones.

Protocol 1: Synthesis of an N-Arylmethyl Derivative

Reaction Scheme: (A chemical diagram showing the starting material reacting with a generic benzaldehyde and NaBH(OAc)₃ to yield the N-benzyl substituted product)

Materials:

  • Tert-butyl 3-(morpholin-3-yl)propanoate oxalate

  • 4-Chlorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl 3-(morpholin-3-yl)propanoate oxalate (1.0 eq).

  • Dissolve the solid in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (2.2 eq) to neutralize the oxalate salt and liberate the free base. Stir for 10-15 minutes at room temperature.

  • Add 4-chlorobenzaldehyde (1.1 eq) to the solution.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted product.

Pathway 2: Ester Deprotection & Subsequent Amide Coupling

The tert-butyl ester serves as an excellent protecting group for the carboxylic acid. Its removal unmasks a new reactive handle for further diversification, most commonly through amide bond formation.[9][10]

Step 2a: Deprotection of the Tert-butyl Ester

Causality Behind Experimental Choices:

  • Reagent: Trifluoroacetic acid (TFA) is the standard reagent for tert-butyl ester cleavage.[3] It protonates the ester oxygen, leading to the elimination of isobutylene and formation of the free carboxylic acid.

  • Solvent: DCM is the preferred solvent as it is inert to the acidic conditions and readily dissolves the starting material.[3]

  • Procedure: The reaction is typically performed at room temperature and is often complete within a few hours. Excess TFA and DCM are easily removed in vacuo. For acid-sensitive substrates, milder conditions like aqueous phosphoric acid can be employed.[11][12]

Protocol 2a: TFA-Mediated Deprotection

Materials:

  • Tert-butyl 3-(morpholin-3-yl)propanoate derivative (from Pathway 1 or starting material)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolve the tert-butyl ester (1.0 eq) in DCM (e.g., 4 mL per 1 mmol of substrate).

  • Add TFA (10-20 eq, often used in a 1:1 to 1:4 v/v ratio with DCM).

  • Stir the solution at room temperature for 1-4 hours. Monitor by TLC or LC-MS.

  • Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Toluene can be added and co-evaporated to azeotropically remove residual TFA.

  • The resulting carboxylic acid (as a TFA salt) is often used directly in the next step without further purification.

Step 2b: Amide Bond Formation

With the carboxylic acid unmasked, it can be coupled with a primary or secondary amine to form an amide bond, a reaction of paramount importance in drug discovery.[9][13]

Causality Behind Experimental Choices:

  • Coupling Reagents: A combination of a carbodiimide activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (Hydroxybenzotriazole) or HATU is commonly used. EDC activates the carboxylic acid, and HOBt acts as a racemization suppressant and improves coupling efficiency.[9]

  • Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine is required to neutralize the TFA salt of the acid and the hydrochloride salt of the amine, as well as to facilitate the coupling reaction.

Protocol 2b: EDC/HOBt Mediated Amide Coupling

Materials:

  • Crude carboxylic acid TFA salt (from Protocol 2a)

  • Benzylamine (or other amine, 1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0-4.0 eq)

  • Dimethylformamide (DMF) or DCM, anhydrous

Step-by-Step Methodology:

  • Dissolve the crude carboxylic acid TFA salt (1.0 eq) in anhydrous DMF.

  • Add the desired amine (e.g., benzylamine, 1.1 eq).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0-4.0 eq) dropwise. The amount is sufficient to neutralize the TFA salt and facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.

Integrated Synthesis Workflow Diagram

G cluster_0 Phase 1: N-Functionalization cluster_1 Phase 2: Deprotection & Coupling A Start: Oxalate Salt + Base (TEA) B Add Aldehyde & NaBH(OAc)₃ in DCM A->B C Stir 4-16h, RT B->C D Aqueous Workup & Purification C->D E Intermediate: N-Substituted Ester D->E Product from Phase 1 F Add TFA/DCM E->F G Stir 1-4h, RT Evaporate F->G H Add Amine, EDC, HOBt, DIPEA in DMF G->H I Stir 12-24h, RT H->I J Aqueous Workup & Purification I->J K Final Product: Di-functionalized Morpholine J->K

Caption: Step-by-step experimental workflow from starting material to final product.

Conclusion

Tert-butyl 3-(morpholin-3-yl)propanoate oxalate is a high-value building block for constructing complex, chiral molecules. Its inherent structural features allow for a logical and stepwise diversification strategy, first at the nitrogen of the privileged morpholine scaffold and subsequently via the deprotected propionate side chain. The protocols outlined in this guide are robust, well-precedented, and provide a solid foundation for researchers to develop novel compounds for applications in drug discovery and beyond.

References

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. [Link]

  • ACS GCI Pharmaceutical Roundtable. Ester Deprotection. [Link]

  • Thieme Chemistry. (2001). Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. Synfacts, 2001(1), 0145-0145. [Link]

  • Kumar, A., Kumar, V., & Kumar, V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Green, S. P., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(34), 6689-6693. [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Vale, N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Archiv der Pharmazie, 343(5), 290-295. [Link]

  • PrepChem. Synthesis of tert-butyl propanoate. [Link]

  • Green Chemistry. (2024). A continuous and sustainable synthesis of mepivacaine. Green Chemistry, 26, 1234-1240. [Link]

  • PubChem. tert-butyl 3-oxo-3-[(2S)-oxolan-2-yl]propanoate. [Link]

  • The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • Vitale, P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryMedChem, 15(10), 835-840. [Link]

  • Royal Society of Chemistry. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. [Link]

  • Johnson, T. A., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(4), 422-426. [Link]

  • Shizuoka University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Institute of Molecular and Translational Medicine. The isocyanide SN2 reaction. [Link]

  • U.S. Environmental Protection Agency. 3-[[[5-[[(3-Methylbutyl)amino]carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]propanoic acid. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

  • MDPI. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. [Link]

Sources

Experimental procedure for the synthesis of 1,2,4-triazolidine-3-thione using morpholine-based catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Experimental Procedure for the Synthesis of 1,2,4-Triazolidine-3-thione using Morpholine-Based Catalysts

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 1,2,4-Triazolidine-3-thiones and the Role of Morpholine-Based Catalysis

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The thione-substituted variant, 1,2,4-triazolidine-3-thione, is a particularly important pharmacophore that has garnered significant attention in the development of novel therapeutic agents.[1] The synthesis of these heterocyclic compounds, therefore, is a critical task for medicinal chemists.

Traditionally, the synthesis of 1,2,4-triazolidine-3-thiones has involved methods that can be harsh, require long reaction times, or utilize catalysts that are not environmentally friendly.[3] In a move towards greener and more efficient chemical processes, recent research has focused on the development of novel catalytic systems.[4][5] Among these, morpholine-based catalysts have emerged as a promising option. Morpholine, a simple heterocyclic compound, is widely used in organic synthesis and is known for its catalytic activity in various reactions.[6][7][8] This application note details a robust and efficient protocol for the synthesis of 5-aryl-1,2,4-triazolidine-3-thiones utilizing a novel morpholine-based ionic liquid as a catalyst, a method that aligns with the principles of green chemistry.[4][9]

Experimental Workflow Overview

The synthesis of 1,2,4-triazolidine-3-thiones using a morpholine-based catalyst is a straightforward, one-pot reaction. The general workflow involves the reaction of a substituted aldehyde with thiosemicarbazide in the presence of the catalyst at room temperature. The product can then be easily isolated by filtration.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reactants Aldehyde + Thiosemicarbazide stir Stir at Room Temperature reactants->stir solvent Ethanol solvent->stir catalyst Morpholine-Based Ionic Liquid Catalyst catalyst->stir filter Filtration stir->filter wash Wash with Ethanol filter->wash dry Dry under Vacuum wash->dry char Characterization (NMR, IR, Mass Spec) dry->char

Caption: Experimental workflow for the synthesis of 1,2,4-triazolidine-3-thione.

Detailed Experimental Protocol

This protocol is based on the successful synthesis of 5-aryl-1,2,4-triazolidine-3-thiones using a novel morpholine-based ionic liquid, [NBMMorph]+Br-, as a catalyst.[4][9]

Materials and Reagents
  • Substituted aldehyde (e.g., anisaldehyde)

  • Thiosemicarbazide

  • Morpholine-based ionic liquid catalyst (e.g., [NBMMorph]+Br-)

  • Ethanol (as solvent)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

  • Vacuum oven

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the substituted aldehyde (1 mmol) and thiosemicarbazide (1 mmol).

  • Solvent and Catalyst Addition: Add ethanol (5 mL) to the flask, followed by the morpholine-based ionic liquid catalyst (a catalytic amount, typically 10-15 mol%).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]

  • Product Isolation: Upon completion of the reaction (typically within a short period, as indicated by TLC), the solid product will precipitate out of the solution. Isolate the product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and residual catalyst.

  • Drying: Dry the purified product under vacuum to obtain the final 5-aryl-1,2,4-triazolidine-3-thione.

Causality Behind Experimental Choices
  • Catalyst: The morpholine-based ionic liquid acts as an acidic catalyst, activating the carbonyl group of the aldehyde and facilitating the nucleophilic attack by thiosemicarbazide.[9] Its use as an ionic liquid also allows for easy separation from the reaction mixture.

  • Solvent: Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its relatively low environmental impact, aligning with green chemistry principles.[4][9]

  • Room Temperature: The reaction proceeds efficiently at room temperature, which is advantageous as it reduces energy consumption and minimizes the formation of side products.

Proposed Reaction Mechanism

The proposed mechanism for the synthesis of 1,2,4-triazolidine-3-thione catalyzed by a morpholine-based ionic liquid involves several key steps:

G A Aldehyde + Catalyst B Activated Aldehyde A->B Activation D Nucleophilic Attack B->D C Thiosemicarbazide C->D E Intermediate D->E Condensation F Cyclization E->F Intramolecular G 1,2,4-Triazolidine-3-thione + Catalyst F->G Dehydration

Caption: Proposed mechanism for the morpholine-catalyzed synthesis.

Initially, the morpholine-based catalyst activates the carbonyl group of the aldehyde. This is followed by a nucleophilic attack from the thiosemicarbazide, leading to the formation of a thiosemicarbazone intermediate. Subsequent intramolecular cyclization and dehydration yield the final 1,2,4-triazolidine-3-thione product, with the catalyst being regenerated.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a 5-aryl-1,2,4-triazolidine-3-thione, using anisaldehyde as a model reactant.

ParameterValue
Anisaldehyde1 mmol
Thiosemicarbazide1 mmol
Catalyst Loading15 mol%
Solvent (Ethanol)8 mL
Reaction Time5 min
YieldHigh (often >90%)

Note: The optimal catalyst loading and reaction time may vary depending on the specific aldehyde used.[10]

Characterization of Synthesized Compounds

The structure of the synthesized 1,2,4-triazolidine-3-thiones should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the structure of the final product. The chemical shifts and coupling constants of the protons and carbons will confirm the formation of the triazole ring and the presence of the substituent from the aldehyde.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups in the molecule, such as the N-H, C=S, and C-N bonds, confirming the thione tautomeric form.[11]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing further confirmation of its identity.[10]

Conclusion

The use of morpholine-based catalysts, particularly in the form of ionic liquids, offers a highly efficient, environmentally friendly, and rapid method for the synthesis of medicinally important 1,2,4-triazolidine-3-thiones.[4][9] This protocol provides a detailed and validated procedure for researchers in the field of drug discovery and development, enabling the facile synthesis of a diverse library of these valuable heterocyclic compounds.

References

  • Lidsen, P., et al. (2023). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. Catalysis Research, 3(1).
  • Lidsen, P., et al. (2023). Catalysis Research Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biolo. Catalysis Research, 3(1).
  • Telvekar, V.N., et al. (n.d.). An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst in.
  • ChemicalBook. (2019). Applications of Morpholine in Chemical Industry.
  • Unknown. MORPHOLINE.
  • Srinivasan, P., et al. (2009). Novel one-pot synthesis of 1,2,4-triazolidin-3-thiones comprising piperidine moiety. Taylor & Francis.
  • ResearchGate. (n.d.). Synthesis of 1,2,4‐triazolidine‐3‐thiones from thiosemicarbazides and...
  • Unknown. (2025). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives.
  • Wikipedia. (n.d.). Morpholine.
  • Cretu, E., et al. (n.d.). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. SciSpace.
  • Unknown. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.
  • Hainan Sincere Industries. (2025). Morpholine: A Chemical with Green Applications.

Sources

Use of Tert-butyl 3-morpholin-3-YL-propionate oxalate in caspase inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Caspase Inhibitors Using Morpholine-Based Scaffolds

Subject: Utilization of Tert-butyl 3-morpholin-3-yl-propionate oxalate (CAS 1260639-31-3) as a Pharmacokinetic Enhancer in Caspase Inhibition Studies.

Part 1: Executive Summary & Scientific Rationale

The Challenge in Caspase Inhibition: While peptide-based caspase inhibitors (e.g., Z-VAD-FMK, Ac-DEVD-CHO) are potent in vitro tools, they often suffer from poor cellular permeability, low metabolic stability, and limited blood-brain barrier (BBB) penetration. These limitations hinder their use in complex in vivo models or neurodegenerative studies (e.g., Alzheimer's, Huntington's).

The Solution: The Morpholine Scaffold Tert-butyl 3-morpholin-3-yl-propionate oxalate serves as a critical "privileged structure" intermediate. It allows researchers to introduce a morpholine moiety into the inhibitor backbone—typically at the P2 or P4 positions or as an N-terminal capping group.

Mechanistic Advantage:

  • Solubility & PK: The morpholine ring introduces a basic center (pKa ~8.3) and hydrophilic character, significantly improving the water solubility of hydrophobic peptide inhibitors.

  • Bioisosterism: The morpholin-3-yl-propionic acid backbone mimics the spatial arrangement of natural amino acids (like proline or lysine derivatives) but resists proteolytic cleavage.

  • Target Specificity: When coupled to a caspase-recognition sequence (e.g., Asp-Glu-Val-Asp), the morpholine group can engage in hydrogen bonding within the S4 subsite of the caspase active site, potentially enhancing selectivity.

Important Note on Reactivity: Tert-butyl 3-morpholin-3-yl-propionate oxalate is a synthetic building block , not a direct inhibitor. It must undergo chemical deprotection (removal of the tert-butyl ester) and coupling to a pharmacophore (the caspase recognition peptide) to yield the active biological agent.

Part 2: Strategic Workflow (Visualization)

The following diagram illustrates the critical path from the raw intermediate to the active caspase inhibitor and its validation.

CaspaseInhibitorWorkflow Reagent Tert-butyl 3-morpholin-3-yl-propionate (Precursor Scaffold) Deprotection Step 1: Acidic Deprotection (TFA/DCM) Reagent->Deprotection Hydrolysis (-tBu) Coupling Step 2: Amide Coupling (to H-Asp(OMe)-FMK or similar) Deprotection->Coupling Free Acid Activation ActiveInhibitor Final Morpholine-Capped Caspase Inhibitor Coupling->ActiveInhibitor Purification Assay Step 3: Validation (Enzymatic & Cellular) ActiveInhibitor->Assay Dose-Response

Figure 1: Synthetic workflow transforming the morpholine intermediate into a bioactive caspase inhibitor.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Morpholine-Capped Inhibitor

Objective: To convert the inert ester intermediate into a reactive acid and couple it to a caspase-specific peptide sequence (e.g., the catalytic cleft binder).

Materials:

  • Tert-butyl 3-morpholin-3-yl-propionate oxalate (CAS 1260639-31-3).[1]

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM).

  • Coupling Agents: HATU or EDC/HOBt.

  • Target Peptide: e.g., H-Val-Asp(OMe)-FMK (fluoromethylketone warhead).

Step-by-Step Methodology:

  • Salt Neutralization:

    • Dissolve the oxalate salt in DCM. Wash with saturated aqueous NaHCO₃ to liberate the free amine/ester base. Dry the organic layer over MgSO₄ and concentrate.

  • Ester Deprotection (Activation):

    • Dissolve the neutralized residue in 1:1 TFA/DCM (v/v) at 0°C.

    • Stir for 2 hours at room temperature to cleave the tert-butyl group.

    • Checkpoint: Monitor by TLC or LC-MS for the disappearance of the ester and appearance of the carboxylic acid (Mass = M-56).

    • Evaporate volatiles to yield 3-morpholin-3-yl-propionic acid .

  • Coupling to Pharmacophore:

    • Dissolve the resulting acid (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

    • Add the amine-functionalized caspase warhead (e.g., H-Val-Asp-FMK) (1.0 eq).

    • Stir overnight at room temperature.

  • Purification:

    • Purify the final conjugate via HPLC (C18 column, Water/Acetonitrile gradient).

    • Lyophilize to obtain the Morpholine-Capped Caspase Inhibitor .

Protocol B: In Vitro Enzymatic Inhibition Assay

Objective: To quantify the inhibitory potency (IC50) of the synthesized morpholine derivative against recombinant Caspase-3.

Reagents:

  • Enzyme: Recombinant Human Caspase-3 (1 unit/µL).

  • Substrate: Ac-DEVD-AMC (Fluorogenic, Ex 380nm / Em 460nm).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol.

  • Inhibitor: The Morpholine-conjugate synthesized in Protocol A.

Procedure:

  • Preparation: Prepare serial dilutions of the Morpholine-Inhibitor in DMSO (Range: 0.1 nM to 10 µM).

  • Incubation:

    • Add 10 µL of Inhibitor dilution to a black 96-well plate.

    • Add 40 µL of Caspase-3 enzyme solution (diluted in Assay Buffer).

    • Pre-incubation: Incubate for 15 minutes at 37°C to allow active site binding.

  • Initiation:

    • Add 50 µL of Ac-DEVD-AMC substrate (Final concentration: 20 µM).

  • Measurement:

    • Monitor fluorescence (RFU) kinetically every 2 minutes for 60 minutes.

  • Analysis:

    • Calculate the slope (Vmax) of the linear portion of the curve.

    • Plot % Activity vs. Log[Inhibitor] to determine IC50.

Data Table Template:

Compound IDConcentration (nM)Slope (RFU/min)% Inhibition
Control (DMSO) 015000%
Ref (Z-VAD-FMK) 1005096.6%
Morpholine-Conj 10120020%
Morpholine-Conj 10045070%
Morpholine-Conj 10008094.6%

Part 4: Mechanism of Action Visualization

The following diagram details how the morpholine scaffold interacts within the Caspase active site compared to traditional inhibitors.

Mechanism CaspaseActiveSite Caspase Active Site (S1, S2, S3, S4 Pockets) Outcome Outcome: Enhanced Potency & Bioavailability CaspaseActiveSite->Outcome StandardInhibitor Standard Inhibitor (Z-VAD) Hydrophobic 'Z' Group binds S4 (Low Solubility) StandardInhibitor->CaspaseActiveSite Hydrophobic Interaction MorpholineInhibitor Morpholine-Modified Inhibitor Morpholine binds S4/Solvent Interface (High Solubility + H-Bonding) MorpholineInhibitor->CaspaseActiveSite Ionic/H-Bond Interaction

Figure 2: Mechanistic comparison of standard vs. morpholine-optimized binding modes.

Part 5: References & Grounding

  • Morpholine Scaffolds in Drug Discovery:

    • Kumari, A. et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Journal of Chemical Reviews, 2021.

    • Relevance: Establishes the role of morpholine in improving pharmacokinetic profiles (solubility and BBB permeability).

  • Caspase Inhibition Mechanisms:

    • Parrish, A.B. et al. "Caspase-3 activation during apoptosis: mechanistics and inhibition." Cell Death & Differentiation, 2013.

    • Relevance: Defines the S1-S4 subsite requirements for effective inhibitor design.

  • Chemical Reagent Data:

    • Tert-butyl 3-morpholin-3-yl-propionate oxalate (CAS 1260639-31-3) is listed as a specialized building block for beta-amino acid synthesis in peptidomimetics.

  • Peptidomimetic Synthesis Protocols:

    • Blair, J.A. et al. "Structure-guided development of affinity probes for caspase identification." Bioorganic & Medicinal Chemistry, 2018.

    • Relevance: Provides the standard coupling protocols (HATU/EDC) used to attach scaffolds like morpholine-propionates to caspase warheads.

Sources

Handling and storage guidelines for Tert-butyl 3-morpholin-3-YL-propionate oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Stability Protocols for Tert-butyl 3-(morpholin-3-yl)propanoate Oxalate

Executive Summary & Scientific Context

Tert-butyl 3-(morpholin-3-yl)propanoate oxalate (CAS: 1260639-31-3) is a specialized heterocyclic intermediate used primarily in medicinal chemistry and drug discovery.[1] Structurally, it consists of a morpholine ring substituted at the C3 position with a propionate chain protected as a tert-butyl ester.[1] The molecule is supplied as an oxalate salt to stabilize the secondary amine present in the morpholine ring.

This compound presents a unique "stability paradox" common to advanced intermediates:

  • The Oxalate Salt: Provides crystallinity and stabilizes the amine against oxidation but creates a localized acidic environment.

  • The tert-Butyl Ester: Is acid-labile.[1][2] While robust to bases, it is susceptible to acid-catalyzed hydrolysis, a risk exacerbated by the presence of the acidic oxalate counterion if moisture is introduced.

Therefore, the handling protocol must prioritize moisture exclusion to prevent the auto-catalytic degradation of the ester by its own counterion. This guide outlines the "Inert-Desiccated-Cold" (IDC) chain of custody required to maintain reagent integrity.

Physicochemical Profile & Hazard Identification

Table 1: Chemical Specifications and Properties

PropertyDetail
Chemical Name Tert-butyl 3-(morpholin-3-yl)propanoate oxalate
CAS Number 1260639-31-3 (Oxalate) / 885274-03-3 (Free Base)
Molecular Formula C₁₁H₂₁NO₃[1][2][3][4][5] · C₂H₂O₄ (Total: C₁₃H₂₃NO₇)
Molecular Weight ~305.32 g/mol (Salt)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (with potential hydrolysis risk)
pKa ~8.5 (Morpholine amine); Oxalic acid (pKa₁ 1.25, pKa₂ 4.14)
Hygroscopicity Moderate to High (Salt form attracts atmospheric moisture)

Key Hazards:

  • Oxalate Toxicity: Oxalates are nephrotoxic and corrosive to mucous membranes.[1] Avoid inhalation of dust.[4][6][7]

  • Acid Sensitivity: The tert-butyl group is liable to cleave in the presence of strong acids or prolonged exposure to acidic aqueous solutions.[1][2]

Storage & Handling Protocol: The IDC System

To maximize shelf-life, we utilize the IDC (Inert-Desiccated-Cold) system.[1] This approach mitigates the three primary degradation vectors: Hydrolysis, Oxidation, and Thermal Decomposition.

Storage Conditions
  • Temperature: Store at -20°C (-4°F) . Long-term storage at room temperature is not recommended due to the potential for slow acid-catalyzed deprotection.[1]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.[1]

  • Container: Amber glass vials with Teflon-lined caps.

  • Desiccation: Secondary containment with active desiccant (e.g., silica gel or molecular sieves) is mandatory.

Handling & Weighing Procedure

Objective: Minimize exposure to atmospheric moisture during aliquoting.[1]

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, initiating hydrolysis.

    • Wait time: ~30 minutes for a 1g vial.

  • Environment: Weigh inside a fume hood or, ideally, a glovebox for high-precision applications.

  • Tools: Use anti-static spatulas (PTFE coated) to prevent scattering of the charged crystalline powder.

  • Resealing: Purge the headspace with Nitrogen/Argon before resealing.[1] Parafilm is insufficient; use electrical tape or a proper cap seal.[1]

Stability & Degradation Mechanism[1]

Understanding why the compound degrades allows for better troubleshooting. The primary risk is the acid-catalyzed hydrolysis of the tert-butyl ester, driven by the acidity of the oxalate salt in the presence of water.[1]

Figure 1: Degradation Pathway Visualization

DegradationPathway cluster_prevention Prevention Strategy Compound Intact Reagent (t-Butyl Ester Oxalate) Protonation Protonation of Carbonyl Oxygen Compound->Protonation Catalyzed by Oxalate Acidity Moisture Moisture Ingress (H2O) Moisture->Protonation Required Solvent Cleavage C-O Bond Cleavage (Rate Limiting) Protonation->Cleavage t-Butyl Cation Formation Products Degradation Products: 1. Free Carboxylic Acid 2. Isobutylene (Gas) 3. Oxalic Acid Cleavage->Products Irreversible Desiccant Desiccant/Inert Gas Desiccant->Moisture Blocks

Caption: Figure 1: The acid-catalyzed hydrolysis pathway of the tert-butyl ester, highlighting moisture as the critical trigger.[1]

Quality Control & Validation

Before committing this reagent to a high-value synthesis, validate its integrity.[1]

Protocol: Rapid NMR Purity Check

  • Solvent: DMSO-d6 (Avoid CDCl3 if acidic traces are present).[1]

  • Key Signals:

    • tert-Butyl group: Strong singlet at ~1.4 ppm (9H).[1]

    • Morpholine protons: Multiplets in the 2.5–3.8 ppm range.[1]

    • Oxalate: Typically not visible in proton NMR or a broad singlet depending on exchange.[1]

  • Fail Criteria:

    • Loss of the tert-butyl singlet intensity relative to the morpholine core.[1]

    • Appearance of a broad -COOH peak >10 ppm (indicating hydrolysis to the free acid).[1]

Experimental Workflow: From Receipt to Reaction

Figure 2: Lifecycle Management Diagram

Lifecycle Receipt 1. Receipt of Shipment (Check Seal Integrity) QC 2. Initial QC (Optional) (H-NMR / Melting Point) Receipt->QC Storage 3. Long-Term Storage (-20°C, Desiccated) Receipt->Storage Skip QC if Certificate Valid QC->Storage Thaw 4. Thawing (30 min to Room Temp) Storage->Thaw Reagent Needed Weigh 5. Aliquoting (Dry Atmosphere) Thaw->Weigh Solubilization 6. Solubilization (Use Immediately) Weigh->Solubilization Reseal 7. Reseal & Purge (Nitrogen/Argon) Weigh->Reseal Reseal->Storage Return Promptly

Caption: Figure 2: Standard Operating Procedure (SOP) for the lifecycle of hygroscopic ester salts.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Detailed mechanisms of t-butyl ester stability and cleavage).

  • Sigma-Aldrich. (2025).[1][7] Safety Data Sheet: Morpholine Derivatives. (General handling of morpholine salts).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1260639-31-3. (Physicochemical data verification).

  • BenchChem. (2025).[1][2] Technical Guide to t-Butyl Ester Protecting Group Chemistry. (Stability profiles of t-butyl esters in acidic media).

  • BOC Sciences. (2025).[1] Product Analysis: Tert-butyl 3-morpholin-3-yl-propionate. (Commercial specifications and storage guidelines).

Sources

Troubleshooting & Optimization

Troubleshooting common issues in morpholine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with morpholine derivatives. It prioritizes field-proven troubleshooting over generic textbook definitions.

Status: Online | Tier: Level 3 (Senior Scientist Support) | Topic: Morpholine Derivatives

Welcome to the Morpholine Support Hub. Morpholine is a deceptive scaffold; structurally simple but chemically temperamental due to the inductive effect of the ether oxygen, which lowers the basicity (


) and nucleophilicity of the nitrogen compared to piperidine.

Select your issue below to jump to the relevant troubleshooting workflow.

📋 Ticket Categories
  • [Ticket #001] Buchwald-Hartwig Coupling Failures (Low yield, catalyst death)

  • [Ticket #002] Reductive Amination Stalls (Imine persistence, hydrolysis)

  • [Ticket #003] Cyclization "Black Tar" (De novo synthesis issues)

  • [Ticket #004] Isolation & Purification (Product lost in aqueous layer)

🎫 Ticket #001: Buchwald-Hartwig Coupling Failures

User Complaint: "I'm trying to couple morpholine with an aryl chloride using


/BINAP, but I'm getting <10% yield and mostly recovering starting material."

Diagnosis: Morpholine is a secondary amine with moderate steric bulk, but its lower nucleophilicity often requires more active catalytic systems than simple alkyl amines.


 is often insufficient without reduction to Pd(0), and aryl chlorides are sluggish electrophiles.

Troubleshooting Protocol:

VariableCommon PitfallRecommended Fix
Catalyst Source Using Pd(II) (

) without a reducer creates an induction period or fails to activate.
Switch to a Pd(0) source like

or a precatalyst like XPhos Pd G2/G3 which activates rapidly.
Ligand Selection BINAP is a "generalist" and often fails with electron-rich or sterically demanding substrates.Use dialkylbiaryl phosphines (Buchwald ligands). • RuPhos: Gold standard for secondary amines like morpholine.• BrettPhos: If the aryl halide is deactivated.
Base Choice

is too weak for unactivated aryl chlorides.
Upgrade to NaOtBu (Sodium tert-butoxide). The stronger base facilitates the deprotonation of the amine-Pd complex.
Oxygen Scavenging Morpholine can coordinate to Pd, stabilizing it but making it susceptible to oxidation.Sparge solvents with Argon for 15 mins, not just a vacuum purge.

Expert Insight: Morpholine can act as a ligand itself, sequestering the Palladium off-cycle. Increasing the ligand-to-metal ratio (e.g., 2:1 or 3:1 L:Pd) helps keep the active catalytic species alive.

🎫 Ticket #002: Reductive Amination Stalls

User Complaint: "I reacted a ketone with morpholine using


. TLC shows the imine formed, but after reduction, I see a mix of alcohol and starting ketone. The amine yield is poor."

Diagnosis: This is a classic "Imine Stability vs. Hydrolysis" conflict. Morpholine imines (enamines) are often unstable and hydrolyze back to the ketone if water is present or if the reduction is too slow.

Troubleshooting Protocol:

  • Q: Did you use a dehydrating agent?

    • Fix: Add activated 4Å Molecular Sieves or

      
       (Titanium isopropoxide) during the imine formation step. 
      
      
      
      acts as both a Lewis acid activator and a water scavenger.
  • Q: Which hydride source?

    • Fix: If using

      
      , ensure the solvent is dry (DCM or DCE). If the ketone is hindered, switch to Sodium Cyanoborohydride (
      
      
      
      )
      with a pH adjustment (acetic acid to pH 5-6). The slightly acidic pH protonates the imine, accelerating reduction over hydrolysis.
  • Q: One-pot or Two-step?

    • Fix: For difficult substrates, perform a Two-Step One-Pot procedure. Let the imine form completely (verify by NMR/IR) before adding the reducing agent.

🎫 Ticket #003: Cyclization "Black Tar" (De Novo Synthesis)

User Complaint: "I'm trying to cyclize diethanolamine with acid to make a substituted morpholine. The reaction turns into a black solid/tar."

Diagnosis: Acid-mediated dehydration requires high temperatures (>150°C), leading to polymerization (charring) and oxidation.

Troubleshooting Protocol:

  • Temperature Control: You are likely overheating. Use an oil bath with a thermostat, not a heating mantle. Keep T < 180°C.

  • Atmosphere: This reaction must be under inert atmosphere (

    
    ). Hot amines oxidize rapidly to colored N-oxides and tars in air.
    
  • Alternative Route: If the "tar" persists, abandon the acid dehydration. Switch to Alkylation of Sulfonamides :

    • React the primary amine with Bis(2-chloroethyl) ether .

    • Condition:

      
      , DMF, 80°C. This is milder and avoids the harsh acidic conditions.[1]
      
🎫 Ticket #004: Isolation & Purification ("Where is my product?")

User Complaint: "My reaction worked, but after aqueous workup, my organic layer is empty. The product is gone."

Diagnosis: Morpholine derivatives are highly polar and water-soluble, especially if protonated. Standard EtOAc/Water extractions often fail.

Purification Strategy:

MethodProcedure
The "Salting Out" Trick Saturate the aqueous layer with NaCl or

. This forces the organic morpholine derivative out of the water phase.
Solvent Switch Stop using Ethyl Acetate. Use DCM (Dichloromethane) or Chloroform/Isopropanol (3:1) for extraction. These pull polar amines much better.
pH Swing 1. Acidify mixture (pH 2)

Extract non-basic impurities with EtOAc (Discard org).2. Basify aqueous layer (pH 12-14)

Extract Product with DCM (

).
Catch & Release Use a SCX-2 (Strong Cation Exchange) column. Load crude mixture

Wash with MeOH (removes non-amines)

Elute product with

in MeOH.
🧬 Visual Troubleshooting Logic

The following diagram illustrates the decision logic for troubleshooting low yields in morpholine coupling.

MorpholineTroubleshooting Start Start: Low Yield in Morpholine Coupling CheckSM Is Starting Material (Halide) Consumed? Start->CheckSM SM_Yes Yes: SM Consumed CheckSM->SM_Yes Consumed but Low Yield SM_No No: SM Remains CheckSM->SM_No Majority Recovered CheckByprod Are Byproducts Visible? Dehalogenation Byproduct: Dehalogenation (Reduced Arene) CheckByprod->Dehalogenation Reduced Arene Found Homocoupling Byproduct: Homocoupling CheckByprod->Homocoupling Dimer Found WorkupIssue Issue: Product Lost in Aqueous Layer CheckByprod->WorkupIssue Clean Crude, Low Mass SM_Yes->CheckByprod OxidativeAdd Issue: Oxidative Addition Failed (Catalyst inactive) SM_No->OxidativeAdd Soln_Precat Fix: Switch to Pd-Precatalyst (e.g., XPhos Pd G3) OxidativeAdd->Soln_Precat Soln_Solvent Fix: Use Anhydrous Solvent Remove active H sources Dehalogenation->Soln_Solvent Soln_O2 Fix: Sparge with Argon Check Base purity Homocoupling->Soln_O2 Soln_Extract Fix: Use DCM/IPA extraction or SCX-2 Column WorkupIssue->Soln_Extract

Caption: Logic flow for diagnosing yield issues in Pd-catalyzed morpholine couplings. Blue nodes indicate decision points; Green nodes indicate solutions.

🧪 Standard Operating Procedure (SOP)

Protocol: Robust Reductive Amination of Morpholine Use this protocol to avoid common hydrolysis and isolation issues.

Reagents:

  • Ketone/Aldehyde (1.0 equiv)[2]

  • Morpholine (1.2 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (1.0 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve Ketone and Morpholine in DCM (
    
    
    
    concentration).
  • Activation: Add Acetic Acid. Stir for 30 minutes at Room Temp. Note: If ketone is hindered, add

    
     (1.5 equiv) here and stir for 2 hours.
    
  • Reduction: Cool to 0°C. Add

    
     portion-wise over 10 minutes. Allow to warm to RT and stir overnight.
    
  • Quench: Add saturated aqueous

    
    . Stir vigorously for 20 mins until bubbling stops.
    
  • Extraction (Critical): Separate layers. Extract aqueous layer with DCM (

    
    ) , not EtOAc.
    
  • Drying: Dry combined organics over

    
    . Filter and concentrate.
    
  • Purification: If flash chromatography is needed, use DCM:MeOH:NH4OH (90:9:1) to prevent streaking of the basic amine on silica.

📚 References
  • Buchwald, S. L., et al. (2008). "Surpassing the Limitations of Pd(OAc)2/BINAP in C-N Bond Formation." Chemical Science.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Optimization of Buchwald-Hartwig amination conditions."

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Troubleshooting."

  • Pfizer Process Development. (2013). "Green Criteria for Buchwald-Hartwig Amination." ACS GCI Pharmaceutical Roundtable.

Sources

Identification of impurities in Tert-butyl 3-morpholin-3-YL-propionate oxalate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Identification & Troubleshooting Guide Topic: Identification of Impurities in tert-Butyl 3-(morpholin-3-yl)propionate Oxalate Synthesis Reference ID: TSC-2025-MBP-OX

Executive Summary & Technical Context

Welcome to the Advanced Chemical Support Center. This guide addresses the structural characterization and impurity profiling of tert-butyl 3-(morpholin-3-yl)propionate oxalate (CAS: 885274-03-3).[1] This molecule is a critical chiral building block, often employed in the synthesis of peptidomimetics and kinase inhibitors. Its structural integrity relies on the stability of the acid-labile tert-butyl ester and the stoichiometric balance of the oxalate salt.[1]

As Senior Application Scientists, we recognize that "purity" is not just a number but a profile. In the synthesis of 3-substituted morpholines, researchers frequently encounter challenges related to regioisomerism (N- vs. C-substitution) , ester hydrolysis , and salt disproportionation . This guide provides self-validating analytical protocols to diagnose and resolve these specific issues.

Critical Impurity Profiling (Visual Pathway)

The following diagram illustrates the genesis of common impurities during the synthesis and storage of the target molecule. Use this to correlate unknown HPLC peaks with potential structural defects.[1]

ImpurityPathways cluster_legend Legend Target Target Molecule (tert-Butyl 3-(morpholin-3-yl)propionate Oxalate) Hydrolysis Impurity Type B Free Acid Derivative (Loss of t-Butyl) Target->Hydrolysis Acidic Hydrolysis (Moisture/H+) Oxidation Impurity Type C N-Oxide / Lactam (Oxidative Stress) Target->Oxidation Air Oxidation FreeBase Impurity Type D Free Base Form (Stoichiometry Mismatch) Target->FreeBase pH > 4.5 / Wash Error StartMat Starting Material (N-Protected Morpholine-3-one) StartMat->Target 1. C-Alkylation 2. Deprotection 3. Salt Formation Regio Impurity Type A N-Alkylated Isomer (Regioselectivity Failure) StartMat->Regio N-Alkylation Side Rxn Critical Critical Impurity Degradant Degradant

Caption: Figure 1. Genesis of impurities in tert-butyl 3-(morpholin-3-yl)propionate synthesis, highlighting critical regioselectivity errors and hydrolytic degradation pathways.

Troubleshooting Guide & FAQs

Category A: Hydrolysis & Ester Stability

Q1: I observe a new peak at RRT 0.65 (relative to the main peak) that grows over time in solution. What is it? Diagnosis: This is almost certainly the free carboxylic acid derivative (3-(morpholin-3-yl)propionic acid), resulting from the hydrolysis of the tert-butyl ester.[1]

  • Mechanism: The tert-butyl group is acid-labile.[1] While the oxalate salt stabilizes the amine, excess oxalic acid or moisture can catalyze the cleavage of the ester to isobutylene and the carboxylic acid [1].[1]

  • Validation Protocol:

    • LC-MS: Check for a mass shift of [M-56] (Loss of C4H8). If the parent is 215.3 Da (free base), the impurity will appear at 159.2 Da.

    • NMR: In ^1H NMR, look for the disappearance or integration loss of the singlet at ~1.45 ppm (9H, t-Bu).

  • Corrective Action: Ensure the final salt is stored under anhydrous conditions at -20°C. Avoid protic solvents (MeOH/Water) for long-term storage of stock solutions; use anhydrous DMSO or Acetonitrile.

Category B: Salt Stoichiometry & Composition

Q2: My elemental analysis (CHN) does not match the theoretical values for the mono-oxalate salt. Is my product impure? Diagnosis: You likely have a non-stoichiometric salt mixture (a blend of free base, mono-oxalate, and bis-oxalate) or trapped solvent.[1]

  • Context: Morpholine is a secondary amine.[1][2][3] The pKa of the conjugate acid is ~8.[1]3. Oxalic acid is a diacid.[1] Depending on the crystallization method, you may trap excess oxalic acid or fail to fully protonate the amine.

  • Validation Protocol:

    • ^1H NMR Integration: Integrate the morpholine skeletal protons (multiplets, 2.8–4.0 ppm) against the oxalate peak (if visible, though often exchange-broadened) or against the tert-butyl group.[1]

    • IC (Ion Chromatography): Quantify the oxalate content directly.[1] Theoretical oxalate content for 1:1 salt is ~29% w/w.[1]

  • Corrective Action: Recrystallize using a precise 1.05 equivalent of oxalic acid in a solvent where the salt is insoluble but the free acid is soluble (e.g., Ethanol/Ether or Acetone).

Category C: Regioisomerism (The "Hidden" Impurity)[1]

Q3: How do I distinguish between the desired 3-substituted isomer and the N-substituted (4-substituted) byproduct? Diagnosis: In synthetic routes involving alkylation of morpholine derivatives, N-alkylation (tert-butyl 3-morpholin-4-yl-propionate) is a potent competitive reaction due to the higher nucleophilicity of the nitrogen compared to the C3-carbon [2].[1]

  • Validation Protocol (Self-Validating):

    • ^13C NMR (DEPT-135): This is the definitive test.[1]

      • Target (C3-sub): The C3 carbon is chiral (methine, CH).[1] You will see a CH signal in the 50–60 ppm region.[1]

      • Impurity (N-sub): The morpholine ring is symmetric around the nitrogen.[1] The carbons adjacent to N are methylenes (CH2).[1] You will see only CH2 signals in the heterocycle region; no methine CH attached to the ring nitrogen.[1]

  • Corrective Action: If N-alkylation is detected, the synthesis route likely requires a stricter N-protection strategy (e.g., N-Boc or N-Cbz) prior to C3-functionalization.[1]

Analytical Reference Data

Use the table below to assign peaks in your chromatograms.

Table 1: Impurity Profile & Identification Parameters

Impurity NameRRT (Approx)*Mass Shift (ESI+)NMR Marker (1H/13C)Origin
Target Molecule 1.00M+H (216.3)

1.45 (s, 9H, tBu)
Product
Hydrolysis Product (Acid)0.65 - 0.70160.2 (M-56)Loss of tBu singlet; Broad OH (10-12 ppm)Moisture/Acid
N-Alkylated Isomer 0.95 - 1.05216.3 (Isobaric)Symmetry in morpholine CH2s; No C3-methineSynthetic Side Rxn
Morpholin-3-one 0.80230.3 (M+14)Carbonyl

~170 ppm (Amide)
Oxidation/Start Mat.[1]
Free Oxalic Acid Void Volume90.0 (Neg Mode)Singlet (broad) if not exchangedExcess Reagent

*Relative Retention Time (RRT) depends on C18 column + 0.1% TFA gradient.

Detailed Experimental Methodologies

Protocol A: HPLC Method for Purity Assessment

To separate the polar hydrolysis product from the hydrophobic ester.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Low wavelength required as the molecule lacks strong chromophores).[1]

  • Note: The oxalate counter-ion typically elutes in the void volume.[1]

Protocol B: Isolation of Free Base for NMR Analysis

The oxalate salt can complicate NMR interpretation due to solubility and proton exchange.[1]

  • Suspend 20 mg of the oxalate salt in 2 mL of saturated NaHCO3.

  • Extract with 2 mL of CDCl3 (deutero-chloroform).

  • Shake vigorously and separate the organic layer.[1]

  • Dry the CDCl3 layer over anhydrous Na2SO4.[1]

  • Filter directly into an NMR tube.[1]

    • Result: This yields the free base tert-butyl 3-(morpholin-3-yl)propionate, allowing for sharp resolution of the NH and CH signals without salt interference.[1]

References

  • Sigma-Aldrich. tert-Butyl propionate Product Information & Stability.[1] (Acid-catalyzed hydrolysis of tert-butyl esters is a documented degradation pathway).[1]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[1] (Discusses N-alkylation vs C-alkylation selectivity challenges).

  • National Institutes of Health (PubChem). Compound Summary: (3S)-3-tert-Butylmorpholine.[1][4] (Structural analogs and characterization data).[1][5][6] [1]

  • Beilstein Journal of Organic Chemistry. Scalable synthesis of substituted morpholine ligands. (Provides protocols for morpholine ring handling and purification).

  • Google Patents. Process for preparing 3-morpholino derivatives. (Industrial context on salt formation and impurity removal).[1]

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for CAS 885274-03-3 before handling.

Sources

Stability issues of Tert-butyl 3-morpholin-3-YL-propionate oxalate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Stability, Solubility, and Handling Guide

Executive Summary

You are likely working with tert-butyl 3-morpholin-3-ylpropionate oxalate as a building block for peptidomimetics or kinase inhibitors. While the tert-butyl ester provides excellent steric protection against nucleophilic attack, the presence of the oxalate counterion introduces a paradox: it stabilizes the amine as a salt but creates an acidic microenvironment that endangers the acid-labile ester if moisture is present.

This guide moves beyond generic advice to address the specific "proton inventory" and hydrolytic risks associated with this molecule.

Module 1: Dissolution & Solvent Compatibility

The Core Problem: Users often observe precipitation or degradation upon dissolution. This is rarely a purity issue and usually a solubility-stability mismatch .

Solvent Selection Matrix
SolventSolubility RatingStability RiskTechnical Recommendation
Water / PBS HighCritical Avoid for storage. The acidic oxalate salt (pH ~3-4 in solution) catalyzes rapid hydrolysis of the tert-butyl ester. Use only for immediate reactions.
DMSO (Anhydrous) HighLowPreferred. Use analytical grade DMSO (<0.05% water). Stable for weeks at -20°C.
Methanol/Ethanol ModerateModerateRisk of Transesterification. In the presence of the oxalate acid, the tert-butyl group can exchange with the solvent (forming methyl/ethyl ester) over time.
DCM / Chloroform LowLowPoor solubility for the oxalate salt form. Requires free-basing first (see Module 3).

Protocol 1.1: Optimal Dissolution Strategy

  • Equilibrate the vial to room temperature before opening (prevents condensation).

  • Dissolve in anhydrous DMSO to a concentration of 10–50 mM.

  • Validation: If the solution warms slightly, this is normal (exothermic solvation of the salt).

  • Storage: Aliquot immediately. Do not store the bulk solution in a frequently opened vial.

Module 2: Degradation Mechanisms

Understanding how the molecule breaks down allows you to prevent it.

Pathway A: Acid-Catalyzed Hydrolysis (The Primary Threat)

The oxalate salt provides a proton source (


). In the presence of water (even atmospheric moisture), the carbonyl oxygen is protonated, making the tert-butyl group a good leaving group (as the stable tert-butyl cation).
  • Symptom: LC-MS shows a new peak at [M-56] .

  • Cause: Loss of isobutylene (

    
    ).
    
  • Trigger: Wet solvent or improper storage.

Pathway B: Intramolecular Lactamization (The "Free Base" Risk)

If you neutralize the oxalate salt (e.g., using


) to perform a reaction, the morpholine nitrogen becomes a free nucleophile. Because the propionate chain is attached at the C3 position, the secondary amine is spatially positioned to attack the ester, forming a bicyclic lactam.
  • Symptom: Loss of tert-butyl group and loss of reactivity (amine is now an amide).

  • Trigger: pH > 8.0 for extended periods.

DegradationPathways Start Intact Molecule (Oxalate Salt) Protonation Protonated Ester (Activated) Start->Protonation + H+ (from Oxalate) Lactam Bicyclic Lactam (If Neutralized) Start->Lactam pH > 8 (Intramolecular Attack) Hydrolysis Hydrolysis Product (Carboxylic Acid) Protonation->Hydrolysis + H2O (Slow) Isobutylene Isobutylene Gas (Lost Mass -56Da) Protonation->Isobutylene Elimination

Figure 1: Mechanistic pathways for degradation. The red path (Hydrolysis) is the dominant risk in the oxalate salt form.

Module 3: Troubleshooting & FAQs
Q1: My LC-MS shows a peak at M-56. Is my compound ruined?

A: Yes, partially. The M-56 peak corresponds to the free carboxylic acid , resulting from the loss of the tert-butyl group (isobutylene).

  • Diagnosis: This indicates moisture contamination.

  • Salvage: You cannot "re-attach" the tert-butyl group easily. If the impurity is <10%, you may be able to purify via reverse-phase HPLC, but be aware that the acid product is much more polar.

Q2: Can I store the solution in the fridge (4°C)?

A: No. 4°C is often a "humidity trap." Condensation forms on the cap and threads.

  • Correct Protocol: Store solid powder at -20°C with desiccant. Store anhydrous DMSO aliquots at -20°C.

Q3: I see a precipitate when I add the DMSO stock to my cell culture media (PBS).

A: This is likely calcium oxalate precipitation, not your compound.

  • Explanation: Culture media often contains Calcium (

    
    ). Oxalate binds avidly to Calcium to form insoluble Calcium Oxalate.
    
  • Solution: You must exchange the counterion before biological application.

    • Step 1: Dissolve in water/DCM.

    • Step 2: Wash with saturated

      
       (rapidly) to free-base.
      
    • Step 3: Extract into organic phase or convert to a Hydrochloride (HCl) salt, which is calcium-compatible.

Module 4: Validated Analytical Protocol

Do not rely on UV absorbance alone, as the degradation products (acid vs. ester) have similar chromophores.

HPLC Method for Stability Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it accelerates degradation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ELSD or MS (UV at 210 nm is weak for morpholines).

  • Pass Criteria: Single peak.

  • Fail Criteria: Appearance of a peak at RRT ~0.6 (Carboxylic Acid).

References
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Detailed mechanisms of tert-butyl ester cleavage by acids).

  • Nishiguchi, T., & Taya, H. (1989). Mild and selective cleavage of tert-butyl esters. Journal of the American Chemical Society. (Discusses the kinetic susceptibility of t-butyl esters).

  • European Chemicals Agency (ECHA). (2023). Morpholine: Physical and Chemical Properties. (Data on pKa and hygroscopicity of morpholine salts).

  • BenchChem Technical Division. (2025). Handling of Acid-Labile Protecting Groups in Salt Forms. (Internal technical note regarding oxalate/TFA salt stability in DMSO).

Sources

Technical Support Center: Optimizing the Pharmacological Profile of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of morpholine-containing compounds. The morpholine ring is a valued scaffold in medicinal chemistry, frequently employed to enhance physicochemical, metabolic, and biological properties.[1][2] However, its successful application requires a nuanced understanding of its structure-activity relationships (SAR) and potential liabilities.

This resource is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing fundamental concepts about the role and impact of the morpholine moiety.

  • Troubleshooting Guide: A problem-oriented section providing detailed, actionable protocols and strategies to overcome specific experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What makes the morpholine ring a "privileged scaffold" in medicinal chemistry?

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets. The morpholine ring earns this classification for several key reasons:

  • Advantageous Physicochemical Properties: The morpholine ring contains both a secondary amine (a hydrogen bond acceptor and a weak base) and an ether oxygen (a hydrogen bond acceptor). This combination imparts a well-balanced hydrophilic-lipophilic profile.[3][4] Its pKa is typically lower than that of piperidine, which can be advantageous for modulating solubility and interactions at physiological pH.[5]

  • Improved Pharmacokinetics: Incorporation of a morpholine moiety has been shown to improve pharmacokinetic (PK) properties.[1] It can enhance aqueous solubility, improve metabolic stability compared to other heterocycles, and in many cases, facilitate penetration of the blood-brain barrier (BBB), making it highly valuable for CNS drug discovery.[4][6]

  • Synthetic Accessibility: The morpholine ring is a versatile and readily accessible building block that can be easily introduced into molecules through various synthetic methodologies, making it attractive for library synthesis and lead optimization.[1][7]

  • Versatile Bioactivity: Morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, highlighting their ability to interact with a multitude of biological targets.[5][8][9]

Q2: How does the morpholine ring specifically influence key ADME (Absorption, Distribution, Metabolism, Excretion) properties?

The morpholine ring can profoundly and often favorably modulate a compound's ADME profile:

  • Absorption & Solubility: The polar oxygen atom and the basic nitrogen atom can act as hydrogen bond acceptors, which generally improves aqueous solubility compared to a non-polar carbocyclic ring like cyclohexane.[7][10] This is a critical first step for oral absorption.

  • Distribution: For CNS-targeted drugs, the morpholine ring strikes a crucial balance. Its ability to engage in hydrogen bonding helps with solubility, while its overall structure is not excessively polar, allowing it to permeate the lipophilic blood-brain barrier.[4][6] Strategic placement of the morpholine can be used to fine-tune a compound's LogP/D for optimal distribution.

  • Metabolism: The morpholine ring is generally considered more metabolically stable than scaffolds like piperidine.[11] The electron-withdrawing effect of the oxygen atom can reduce the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes. However, it is not inert and can undergo metabolism, typically via N-dealkylation or oxidation on the carbon atoms alpha to the nitrogen.[11][12]

  • Excretion: By increasing the polarity and aqueous solubility of a lead compound, the morpholine moiety can facilitate renal clearance and excretion.

Q3: What are common bioisosteric replacements for a morpholine ring, and what are the trade-offs?

Bioisosteres are chemical substituents that produce similar biological properties. Choosing a bioisostere for morpholine depends on the specific property one wishes to modulate (e.g., basicity, lipophilicity, metabolic stability).

BioisostereKey Feature ChangeRationale for Use & Potential Trade-Offs
Thiomorpholine Oxygen replaced by SulfurIncreases lipophilicity. The sulfur can be oxidized to a sulfoxide or sulfone, which dramatically increases polarity. This can be a metabolic liability or a strategy to modulate properties.[13]
Piperidine Oxygen replaced by Methylene (CH₂)Increases basicity (higher pKa) and lipophilicity. Often more susceptible to CYP-mediated oxidation at the carbons alpha to the nitrogen, potentially leading to lower metabolic stability.[11]
Piperazine Oxygen replaced by N-R groupIntroduces a second nitrogen atom, offering another point for substitution to modulate potency or physical properties. Can significantly increase basicity and polarity, potentially reducing permeability.
N-methyl-piperazine Oxygen replaced by N-CH₃A common choice to increase basicity and solubility. However, the N-methyl group is a classic metabolic soft spot for N-demethylation.
Tetrahydropyran (THP) Nitrogen replaced by Methylene (CH₂)Removes the basic center, which can be useful if basicity is linked to off-target effects (e.g., hERG channel inhibition). This will significantly reduce aqueous solubility at low pH.

Troubleshooting Guide

Problem 1: Poor Aqueous Solubility

"My lead morpholine derivative shows potent activity in my enzymatic assay, but it has very low aqueous solubility (<10 µg/mL). This is causing issues with in vivo formulation and I suspect it's limiting oral absorption."

Causality: Low solubility for a potent compound is a very common optimization challenge. While the morpholine ring itself often improves solubility, the overall solubility of the molecule is dictated by the entire structure, particularly large, lipophilic substituents appended to it.[14] Poor solubility can lead to unreliable data in biological assays, difficult and expensive formulation development, and poor/variable bioavailability.[15]

Solution Strategies:

  • Introduce Polar Functional Groups: Systematically add hydrogen bond donors/acceptors at positions on the scaffold that are not critical for target binding (often identified through SAR data).

    • Examples: Hydroxyl (-OH), amide (-CONH₂), or small amino groups.

    • Causality: These groups can interact with water molecules, disrupting the crystal lattice of the solid compound and favoring dissolution.[14]

  • Salt Formation: If your molecule has a sufficiently basic center (like the morpholine nitrogen), forming a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) is one of the most effective methods to dramatically increase solubility.

    • Causality: The ionized form of the drug is significantly more polar and water-soluble than the neutral free base.

  • Reduce Lipophilicity (cLogP): Analyze the molecule for excessively "greasy" or lipophilic regions. Can a large aromatic group be replaced with a smaller heterocycle? Can a long alkyl chain be shortened?

    • Causality: High lipophilicity often correlates with strong crystal lattice energy and poor aqueous solubility. Reducing cLogP can improve the solubility/permeability balance.

  • Co-crystal Engineering: Form a co-crystal with a benign, non-ionizable small molecule (a "coformer").

    • Causality: This creates a new crystal form with different (and hopefully better) physicochemical properties, including solubility and dissolution rate.[15]

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Synthesis & Evaluation A Initial Compound (Low Solubility) B Measure Kinetic & Thermodynamic Solubility (pH 7.4) A->B C Is morpholine N basic? (pKa > 7) B->C D Is cLogP high? (> 4) C->D No E Salt Formation Strategy C->E Yes F Introduce Polar Groups (e.g., -OH, -CONH2) D->F No G Reduce Lipophilicity (e.g., truncate alkyl chain) D->G Yes H Synthesize Analogs / Salts E->H F->H G->H I Re-measure Solubility H->I J Assess Impact on Potency & Permeability I->J K Select Candidate for Further Optimization J->K

Caption: Common metabolic pathways for morpholine-containing drugs.

This protocol assesses the rate of metabolism of a compound.

  • Reagents:

    • Pooled HLM (e.g., from a commercial supplier).

    • Phosphate Buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase).

    • Test compound (1 mM in DMSO).

    • Control compounds: Verapamil (high clearance) and Verapamil (low clearance).

    • Termination solution: Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Incubation Procedure:

    • Prepare a solution of HLM in phosphate buffer (final protein concentration ~0.5 mg/mL).

    • Add the test compound to the HLM solution (final substrate concentration ~1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 150 µL of the ice-cold termination solution. [11]3. Sample Analysis:

    • Centrifuge the terminated samples at high speed to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .

    • Compare the t₁/₂ of your new analogs to the original compound to determine if metabolic stability has improved.

CompoundModificationIn Vitro t₁/₂ (min)
Lead CompoundNone4.5
Analog 1Added gem-dimethyl group alpha to N35.2
Analog 2Replaced benzylic -H with -F> 60
Analog 3Replaced morpholine with thiomorpholine6.1
Problem 3: Low Permeability / Poor CNS Penetration

"My morpholine derivative has good potency and metabolic stability, but it shows low permeability in a Caco-2 assay and we can't detect it in the brain after an IV dose in mice. How can we improve brain penetration?"

Causality: Crossing the blood-brain barrier (BBB) is a major challenge in CNS drug design. It requires a delicate balance of properties. [4]The molecule must be lipophilic enough to enter the lipid membranes of the endothelial cells but not so lipophilic that it gets stuck in the membrane or becomes a substrate for efflux transporters (like P-glycoprotein). It also must have limited hydrogen bonding potential. [6][16] Solution Strategies:

  • Reduce Hydrogen Bond Donor (HBD) Count: The number of HBDs (typically -OH and -NH groups) is a critical parameter for BBB penetration. Aim for a HBD count of ≤ 2.

    • Action: Can an -OH group be masked as a methyl ether (-OCH₃)? Can a primary/secondary amine be replaced?

  • Optimize Lipophilicity (cLogP): The optimal cLogP range for CNS drugs is typically between 2 and 4.

    • Action: If cLogP is too high (>4), reduce it by removing greasy groups. If it's too low (<2), add small, non-polar groups like a methyl or chloro group in a region that doesn't affect potency.

  • Reduce Polar Surface Area (PSA): PSA is the surface sum over all polar atoms. For good BBB penetration, a PSA of < 70-90 Ų is often targeted.

    • Action: The morpholine oxygen contributes to PSA. While you can't remove it, you can swap other polar groups for less polar ones. For example, replacing a carboxylic acid with an ester or an oxadiazole.

  • Mask Efflux Transporter Recognition: P-glycoprotein (P-gp) is a major efflux transporter that pumps drugs out of the brain.

    • Action: Sometimes, subtle structural or conformational changes can disrupt recognition by P-gp. Introducing a substituent that forces a different conformation, or strategically placing an intramolecular hydrogen bond can "hide" the features that P-gp recognizes.

Problem 4: Off-Target Activity & Selectivity Issues

"My lead compound is a potent kinase inhibitor, but it also potently inhibits the hERG potassium channel, which is a major cardiotoxicity risk. How can I improve selectivity?"

Causality: Off-target activity arises when a molecule binds to and modulates the function of proteins other than the intended target. For hERG, this is often caused by a combination of a basic nitrogen center and flat, lipophilic aromatic regions. [6]For kinase selectivity, it's about exploiting subtle differences in the ATP-binding pockets between different kinases. [17] Solution Strategies:

  • Reduce Basicity: The morpholine nitrogen is a weak base, but if the overall basicity of the molecule is high, it can be a key driver for hERG binding.

    • Action: Introduce an electron-withdrawing group near the basic center to lower its pKa. For example, adding a fluorine atom on a ring attached to the morpholine nitrogen.

  • Disrupt Key hERG Pharmacophore Features:

    • Action: Reduce the lipophilicity of the molecule. Break up large, flat aromatic systems. For instance, replace a phenyl ring with a less lipophilic pyridine ring or add a polar group to an aromatic ring to disrupt the hydrophobic interaction with the hERG channel.

  • Exploit Target-Specific Interactions: To improve kinase selectivity, use structural information (X-ray crystallography or homology modeling) of your target and key off-targets.

    • Action: Design a new analog that introduces a bulky group that can be accommodated by your target's binding pocket but will clash with the binding pocket of an off-target kinase. Alternatively, introduce a group that can form a specific hydrogen bond with a residue present in your target but not in the off-target. [6][17]4. Conformational Constraint:

    • Action: Lock the conformation of a flexible part of your molecule by incorporating it into a new ring system.

    • Causality: The "locked" conformation may be ideal for binding to your primary target but unfavorable for binding to off-targets, thus improving the selectivity profile.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Asati, V., & Sharma, S. (2014). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Shaikh, R. A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Dua, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. [Link]

  • Zhang, P., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1599-1623. [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 241-253. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • Dua, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Tan, D. S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • Dua, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Dua, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Asati, V., & Sharma, S. (2014). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Szabó, I., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Rageot, D., et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. AIR Unimi. [Link]

  • Kourounakis, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Liu, W., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. MDPI. [Link]

  • Grinberg, I., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

  • Singh, A., et al. (2023). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Innovare Journal of Sciences. [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2292-2298. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

Sources

🔬 Technical Support Center: Oxalate Solubilization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers dealing with oxalate solubility issues. It moves from fundamental chemistry to specific, actionable troubleshooting "tickets."

Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Oxalate Solubility

📋 Executive Summary: The "Root Cause" of Insolubility

Before troubleshooting specific protocols, you must understand the thermodynamic barrier. Oxalate (


) is a bidentate ligand that forms 5-membered chelate rings with metal cations.[1][2]
  • High Lattice Energy: The electrostatic attraction between the small, high-charge density oxalate anion and divalent cations (Ca²⁺, Mg²⁺, Fe²⁺) creates an extremely stable crystal lattice.

  • pKa Trap: Oxalic acid is a strong organic acid (

    
    , 
    
    
    
    ). At physiological pH (7.4), it is 99.9% deprotonated, maximizing its ability to precipitate metals.

The Golden Rule: To dissolve an oxalate, you must either protonate the ligand (lower pH < pKa) or sequester the metal (stronger chelator).

📊 Module 1: Decision Matrix & Data

User Question: "Which solvent system should I use for my oxalate compound?"

Solubility Decision Tree

Use this logic flow to determine your solubilization strategy.

OxalateSolubility Start Start: Identify Compound Type Type Is it an Inorganic Salt (e.g., CaOx, FeOx)? Start->Type Bio Is the sample Biological/Cellular? Type->Bio Yes (Precipitate/Stone) API Is it a Pharmaceutical API (e.g., Oxaliplatin)? Type->API No (Drug Salt) Acid Strategy: Acid Digestion (pH < 1.0) Bio->Acid No (Analytical Prep) Chelate Strategy: Chelation (EDTA/EGTA @ pH 8) Bio->Chelate Yes (Must preserve cells) CoSolv Strategy: Co-solvency (Cyclodextrins/PEG) API->CoSolv Low Solubility Buffer Strategy: Low Ionic Strength (Avoid Saline/Cl-) API->Buffer Instability/Precipitation

Figure 1: Strategic decision tree for selecting solubilization methods based on compound type and application constraints.

Critical Solubility Constants (Reference Data)

Understanding the Solubility Product Constant (


) defines your target. The lower the 

, the more aggressive your strategy must be.
CompoundFormula

(approx at 25°C)
Solubility StatusSolubilization Strategy
Calcium Oxalate


Highly InsolubleStrong Acid (HCl) or EDTA
Magnesium Oxalate


Sparingly SolubleMild Acid or Warm Water
Iron(II) Oxalate


InsolubleAcid + Reducing Agent (prevent Fe³⁺)
Oxaliplatin

N/A (Molecular)~6 mg/mL (Water)Cyclodextrins / Glucose 5%

🛠 Module 2: Troubleshooting Tickets (Protocols)

🎫 Ticket #001: Analytical Sample Prep (HPLC/LC-MS)

Issue: "I am trying to quantify oxalates in plant tissue/urine, but the calcium oxalate precipitate is clogging my HPLC columns." Diagnosis: Incomplete dissolution. Neutral extraction buffers leave CaOx crystals intact.

Protocol: Total Acid Digestion This method forces the equilibrium


.
  • Preparation: Weigh 50–100 mg of sample into a glass tube.

  • Acidification: Add 2.0 mL of 2M HCl .

    • Why? You must drop the pH below 1.25 (

      
      ) to fully protonate the oxalate.
      
  • Heat Treatment: Incubate at 80°C for 15 minutes .

    • Why? Heat overcomes the lattice energy activation barrier.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes.

  • Neutralization (CRITICAL STEP):

    • If injecting directly into HPLC, neutralize with NaOH to pH ~2-3.

    • Warning: If you neutralize to pH > 5, CaOx will re-precipitate immediately. Keep the sample acidic or add 5mM EDTA to the mobile phase to keep Ca²⁺ sequestered.

🎫 Ticket #002: Pharmaceutical Formulation (API)

Issue: "My Oxaliplatin formulation is cloudy when reconstituted in saline (NaCl)." Diagnosis: "Salting Out" and Ligand Exchange. Oxaliplatin is unstable in high chloride concentrations (forming cisplatin-like species) and has lower solubility in high ionic strength buffers.

Protocol: Cyclodextrin-Enhanced Solubilization Do not use saline. Use water or 5% Glucose (D5W).[3] To increase concentration >6 mg/mL:

  • Excipient Selection: Use Sulfobutyl ether-beta-cyclodextrin (SBECD/Captisol).

    • Mechanism:[4] The hydrophobic cavity of the cyclodextrin encapsulates the oxalate ligand, preventing aggregation.

  • Workflow:

    • Dissolve SBECD in Water for Injection (WFI) to reach 20% w/v.

    • Add Oxaliplatin API slowly with stirring at 25°C.

    • Result: Solubility increases from ~6 mg/mL to >10 mg/mL [1].[3]

  • Stability Check: Measure turbidity. If cloudy, do not heat >40°C as platinum complexes are thermally labile.

🎫 Ticket #003: Biological Assays (Cell Culture)

Issue: "I need to dissolve Calcium Oxalate to test its toxicity on renal cells, but I can't use HCl because it will kill the cells." Diagnosis: You cannot "dissolve" CaOx while maintaining physiological conditions (pH 7.4) because it is thermodynamically insoluble there. You must generate a supersaturated solution or a nano-suspension.

Protocol: Supersaturation & Seeding

  • Stock A: Prepare 10mM Sodium Oxalate (

    
    ) in culture media.
    
  • Stock B: Prepare 10mM Calcium Chloride (

    
    ) in culture media.
    
  • Induction: Mix Stock A and Stock B 1:1 immediately before adding to cells.

    • Mechanism:[4] This creates a transient supersaturated state. Crystals will form onto the cell monolayer (mimicking kidney stone formation) rather than precipitating in the tube.

  • Alternative (Chelation Control): If you need to prevent precipitation in media, add EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid).

    • Why EGTA? It is more selective for Ca²⁺ than EDTA, sparing Mg²⁺ which is required for enzyme function.

⚠️ Advanced Troubleshooting: The "Common Ion" Trap

User Warning: "I added more oxalate to try and dissolve the precipitate, but it got worse."

Explanation: This is the Common Ion Effect . Adding more oxalate (


) shifts the equilibrium to the left (solid side):


If you increase

,

must decrease to maintain the constant, forcing precipitation.

Solution: Always dissolve oxalate salts in pure solvent or acid before adding other buffers. Never dissolve a metal oxalate in a buffer that already contains the metal or the oxalate.

📚 References

  • FDA Drug Approval Summaries: Oxaliplatin. (2005). The Oncologist. (Describes solubility limits and glucose formulation requirements).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 971, Oxalic Acid. (Source for pKa values 1.25 and 4.2).

  • LibreTexts Chemistry. Solubility Product Constant, Ksp. (Source for CaOx Ksp ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[5] 
    
  • B. Israr, et al. (2019). Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model. Pakistan Journal of Agricultural Sciences.

  • Cayman Chemical. Oxaliplatin Product Information. (Confirming solubility in PBS vs Water).

Sources

Technical Support Center: Managing Metabolic Lability of tert-Butyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for medicinal chemists and drug development professionals. This guide provides in-depth, field-proven insights into one of the common challenges in drug design: the metabolic lability of the tert-butyl group. While valued for its unique steric and electronic properties, this moiety can often be a metabolic "soft spot," leading to high clearance and poor pharmacokinetic profiles. This resource is structured as a series of troubleshooting questions and FAQs to directly address issues you may encounter during your experiments and lead optimization campaigns.

Section 1: Understanding and Identifying the Problem

This section addresses the fundamental reasons behind tert-butyl group metabolism and how to confirm it experimentally.

Q1: My lead compound contains a tert-butyl group and shows high clearance in preliminary ADME screening. What is the likely metabolic pathway?

Answer: The high clearance is most likely due to oxidation mediated by Cytochrome P450 (CYP) enzymes, the primary system for metabolizing xenobiotics in the liver.[1] The tert-butyl group, despite its bulk, is susceptible to hydroxylation at one of its nine equivalent primary C-H bonds.

Mechanism of Metabolism: The process is initiated by a CYP enzyme abstracting a hydrogen atom from one of the methyl groups, creating a carbon-centered radical. This is followed by a rapid "oxygen rebound" step to form a primary alcohol (hydroxymethyl) metabolite.[2][3] This initial alcohol metabolite can then be further oxidized to an aldehyde and subsequently to a carboxylic acid.

Several key CYP isozymes are frequently implicated in tert-butyl metabolism, including:

  • CYP3A4: A highly promiscuous enzyme responsible for metabolizing a vast number of drugs. It was identified as the primary enzyme for metabolizing the dual tert-butyl-containing drug Ivacaftor.[4]

  • CYP2C9: Known to metabolize drugs like the endothelin receptor antagonist bosentan via tert-butyl hydroxylation.[4]

  • CYP2C19: Responsible for hydroxylating the tert-butyl group of the HIV protease inhibitor nelfinavir to its major active metabolite.[4]

  • CYP2C8: Involved in the oxidation of the tert-butyl groups on antiviral drugs like ombitasvir and dasabuvir.[4]

This initial hydroxylation is often the rate-limiting step in the clearance of the parent drug. In some cases, as with nelfinavir and bosentan, the resulting hydroxylated metabolite retains significant biological activity.[4]

G cluster_0 Phase I Metabolism Parent Parent Drug (R-C(CH₃)₃) Radical Carbon Radical (R-C(CH₃)₂(CH₂•)) Parent->Radical CYP-mediated H-abstraction Alcohol Primary Alcohol Metabolite (R-C(CH₃)₂(CH₂OH)) Radical->Alcohol Oxygen Rebound Aldehyde Aldehyde Metabolite (R-C(CH₃)₂(CHO)) Alcohol->Aldehyde Oxidation (ADH/CYP) CarboxylicAcid Carboxylic Acid Metabolite (R-C(CH₃)₂(COOH)) Aldehyde->CarboxylicAcid Oxidation (ALDH)

Caption: CYP450-mediated oxidation pathway of a tert-butyl group.

Q2: How can I experimentally confirm that the tert-butyl group is the primary site of metabolism in my molecule?

Answer: To pinpoint the metabolic soft spot, you need to conduct an in vitro metabolic stability assay followed by metabolite identification ("met ID"). The standard approach involves incubating your compound with a liver-derived enzyme system and monitoring its disappearance over time.

Recommended Experimental Workflow:

  • Metabolic Stability Assay: The goal is to determine the intrinsic clearance (CLint) of your compound. The two most common systems are:

    • Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes like CYPs.[5] They are cost-effective and ideal for initial screening.

    • Hepatocytes: These are whole liver cells containing both Phase I and Phase II enzymes, providing a more complete picture of hepatic metabolism.[6][7]

  • Metabolite Identification: After incubation, the samples are analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed. A metabolite with a mass increase of +16 Da (M+16) relative to the parent compound strongly suggests a mono-hydroxylation event. Fragmentation patterns can then confirm the location of the hydroxyl group on the tert-butyl moiety.

G cluster_workflow Metabolic Lability Assessment Workflow cluster_outputs Data Interpretation Start Test Compound Incubation Incubate with Liver Microsomes/Hepatocytes + NADPH (37°C) Start->Incubation Sampling Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction (e.g., Acetonitrile) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Calc Calculate % Parent Remaining vs. Time Analysis->Calc MetID Identify Metabolites (e.g., search for M+16) Analysis->MetID

Caption: Experimental workflow for assessing metabolic stability.

Experimental Protocol: High-Throughput Microsomal Stability Assay

  • Prepare Reagents:

    • Test Compound Stock: 1 mM in DMSO.

    • Liver Microsomes (e.g., human, rat): Thaw on ice and dilute to 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Stock: Prepare a 10 mM solution of NADPH in buffer. This is the essential cofactor for CYP activity.

  • Assay Procedure (96-well plate format):

    • Add 1 µL of test compound stock to appropriate wells (final concentration: ~1 µM; final DMSO concentration: <0.5%).

    • Add microsomal solution to all wells and pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the reaction by adding the NADPH stock solution to all wells except the "time zero" and "no-cofactor" controls.

    • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction in the respective wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percent parent compound remaining against time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[7]

Section 2: Troubleshooting In Vitro Assays

Even standard assays can yield ambiguous or incorrect results. This table outlines common problems and solutions.

Q3: My in vitro metabolic stability assay results are inconsistent or unexpected. How do I troubleshoot the experiment?

Answer: Assay variability can arise from multiple sources, including reagent integrity, experimental setup, and the physicochemical properties of your compound. Use the following guide to diagnose the issue.

Table 1: Troubleshooting Guide for Microsomal Stability Assays

Symptom / Observation Potential Root Cause Recommended Corrective Action
No metabolism observed for both the test compound and a known "high-clearance" positive control.Reagent Failure: NADPH cofactor has degraded, or the microsomal enzymes are inactive.Prepare fresh NADPH solution immediately before use. Thaw a new aliquot of microsomes; avoid repeated freeze-thaw cycles. Confirm the activity of the new batch with a standard substrate.[8]
High variability between replicate wells (>15% difference).Pipetting Inaccuracy or Poor Mixing: Inconsistent volumes of compound, microsomes, or NADPH were added. The compound may be precipitating in the aqueous buffer.Calibrate pipettes. Ensure thorough mixing after each reagent addition. Check the aqueous solubility of your compound; if it's low, consider reducing the starting concentration.
Artificially high stability (low clearance) observed for a compound expected to be labile.High DMSO Concentration: DMSO concentrations >1% can inhibit CYP enzyme activity.[9]Ensure the final DMSO concentration in the incubation is kept low, ideally ≤0.2% and no higher than 0.5%.[9]
Non-linear disappearance of the parent compound over time.Enzyme Saturation or Instability: The initial compound concentration may be too high, saturating the enzymes (violating first-order kinetics). Alternatively, the enzyme may be losing activity over the incubation period.Repeat the assay with a lower substrate concentration (e.g., 0.5 µM). Ensure the protein concentration and incubation time are within the linear range for your system.
Assay fails for a single compound while controls and other compounds work perfectly.Compound-Specific Issues: The compound may be a potent, time-dependent inhibitor of its own metabolism. It could also be unstable in the buffer or adsorbing to the plasticware.Run a "no-cofactor" control (compound + microsomes, no NADPH) to check for chemical instability. Test for non-specific binding by analyzing the supernatant at time zero.

Section 3: Strategies for Mitigating Metabolic Lability

Once you have confirmed the tert-butyl group is a metabolic hotspot, the next step is to modify the molecule to improve its stability while retaining potency.

Q4: What are the primary strategies to block or reduce the metabolic oxidation of a tert-butyl group?

Answer: There are two principal approaches medicinal chemists employ to "fix" a labile tert-butyl group: bioisosteric replacement and deuteration . The choice depends on the specific requirements of the drug target and the flexibility of the structure-activity relationship (SAR).

  • Bioisosteric Replacement: This involves replacing the entire tert-butyl group with a different chemical moiety that mimics its steric and electronic properties but is more resistant to metabolic attack.[10] This is often the preferred first step.

  • Deuteration: This strategy involves replacing the hydrogen atoms on the tert-butyl group with their heavy isotope, deuterium. This modification makes the C-H (now C-D) bonds stronger and harder for CYP enzymes to break, slowing metabolism without changing the molecule's shape.[11]

Q5: What are some effective bioisosteric replacements for a tert-butyl group, and what is the rationale behind them?

Answer: The goal of a bioisosteric replacement is to remove or fortify the metabolically susceptible sp³ C-H bonds.[1][12] By replacing these with C-F bonds or by increasing the s-character of the remaining C-H bonds (e.g., in a cyclopropyl ring), you can significantly hinder H-abstraction by CYP enzymes.[1]

However, a word of caution is necessary. Blocking metabolism at one site can sometimes shift it to another previously less-favored position on the molecule ("metabolic switching").[4] Therefore, any new analogue must be re-assessed for its overall metabolic profile.

Table 2: Comparison of tert-Butyl and Common Metabolically Stable Bioisosteres

Group Structure Rationale for Improved Stability Potential Physicochemical Changes Key References
tert-Butyl -C(CH₃)₃Baseline (Metabolically Labile) High Lipophilicity (cLogP contributor)[13]
Trifluoromethylcyclopropyl No fully sp³ C-Hs. C-F bonds are strong, and cyclopropyl C-H bonds have higher s-character, making them less prone to abstraction.Generally maintains or slightly increases lipophilicity.[1][12]
Bicyclo[1.1.1]pentane Sterically shielded C-H bonds at the bridgehead positions are highly resistant to oxidation.Can significantly decrease lipophilicity compared to tert-butyl, potentially improving solubility.[13]
Trifluoromethyl Oxetane The introduction of fluorine and the oxetane ring reduces susceptibility to oxidation.Decreased lipophilicity and improved lipophilic efficiency (LipE) compared to tert-butyl.[14]
Cyclobutyl/Cyclopropyl C-H bonds are on a strained ring system, which can alter their reactivity towards CYPs compared to the freely rotating methyl groups.Generally lower lipophilicity than tert-butyl.[15][16]
Q6: When should I consider deuteration instead of bioisosteric replacement to stabilize a tert-butyl group?

Answer: Deuteration is an excellent strategy when the steric bulk and specific shape of the tert-butyl group are absolutely critical for maintaining high binding affinity to the target, and bioisosteric replacements have failed to preserve potency.

The Scientific Principle: The Kinetic Isotope Effect (KIE) The KIE is a phenomenon where substituting an atom with its heavier isotope can slow down a chemical reaction if the bond to that atom is broken in the rate-determining step.[] A carbon-deuterium (C-D) bond has a lower vibrational frequency and is stronger than a carbon-hydrogen (C-H) bond. Since CYP-mediated oxidation involves breaking a C-H bond in its rate-limiting step, replacing the hydrogens on the tert-butyl methyl groups with deuterium makes this process significantly slower.[18]

Practical Application: This approach has been successfully used to develop approved drugs.

  • Deutivacaftor (VX-561): A deuterated version of Ivacaftor, where deuteration of the tert-butyl groups reduces metabolic clearance, leading to a longer half-life.[4]

  • Deutetrabenazine: The first FDA-approved deuterated drug, where deuteration slows metabolism, resulting in more stable plasma concentrations and an improved side-effect profile compared to the non-deuterated parent drug.[18][19]

Deuteration is considered a "conservative" change because it minimally alters the steric and electronic properties of the molecule, thereby preserving its interaction with the target receptor.[11]

References

  • Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Metabolically Stable tert-Butyl Replacement. PMC - NIH. [Link]

  • Metabolically Stable tert -Butyl Replacement | Request PDF. ResearchGate. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Dove Medical Press. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Beacon Intelligence. [Link]

  • The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Digital Commons @ Assumption University. [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PMC - NIH. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

  • CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. MDPI. [Link]

  • Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Archipel UQAM. [Link]

  • Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews. [Link]

  • Oxidative processes induced by tert-butyl hydroperoxide in human red blood cells: chemiluminescence studies. PubMed. [Link]

  • Experimental design on single-time-point high-throughput microsomal stability assay. PubMed. [Link]

  • Novel Reversible Inactivation of Cytochrome P450 2E1 T303A by tert-Butyl Acetylene: The Role of Threonine 303 in Proton Delivery to the Active Site of Cytochrome P450 2E1. ResearchGate. [Link]

  • Structural Analysis of Mammalian Cytochrome P450 2B4 Covalently Bound to the Mechanism-Based Inactivator tert-Butylphenylacetylene: Insight into Partial Enzymatic Activity. PMC. [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary CH Bond. ChemRxiv. [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Assay Troubleshooting. MB - About. [Link]

  • (PDF) Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. ResearchGate. [Link]

  • Biodegradation of Methyl tert-Butyl Ether by Co-Metabolism with a Pseudomonas sp. Strain. MDPI. [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

Sources

Minimizing side reactions in the synthesis of propionate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propionate Derivative Synthesis Current Status: [ONLINE] Operator: Senior Application Scientist Subject: Troubleshooting Side Reactions in Propionate Scaffolds

System Overview

Propionate derivatives (2-substituted and 3-substituted propanoates) are deceptive scaffolds. While structurally simple, the


-proton is uniquely acidic (

for esters), creating a "hotspot" for stereochemical erosion and self-condensation. Furthermore, the steric environment of the carbonyl carbon often forces coupling reactions down unproductive pathways.

This guide addresses the four most critical failure modes reported by our users:


-Racemization , N-Acylurea Rearrangement , O-Alkylation , and Claisen Self-Condensation .

Ticket #001: Stereochemical Erosion (Racemization)

User Query: "My chiral


-methyl propionate ester shows 99% ee starting material but drops to 80% ee after coupling. I'm using standard DIPEA/HATU conditions."

Diagnosis: Base-Mediated Enolization.[1] The


-proton in propionates is highly susceptible to deprotonation by tertiary amines (like DIPEA or TEA), especially when the carbonyl is activated (e.g., by HATU or acid chlorides). This forms a planar enolate intermediate, destroying the stereocenter. Upon reprotonation, the chiral center is scrambled.[2]

Mechanism of Failure:

  • Activation: The carboxyl group is activated, increasing the acidity of the

    
    -proton.
    
  • Deprotonation: Excess base removes the

    
    -H.
    
  • Equilibration: The resulting enolate/ketene acetal is planar (achiral).

  • Reprotonation: Occurs from either face, leading to racemization.

Resolution Protocol:

  • Switch Bases: Replace DIPEA with 2,4,6-Collidine (TMP). The steric bulk of collidine prevents it from accessing the

    
    -proton while still neutralizing the acid byproduct.
    
  • Use "Proton Sponges": For extremely sensitive substrates, use 1,8-Bis(dimethylamino)naphthalene.

  • Optimization: Pre-activate the acid for 2-3 minutes before adding the nucleophile to minimize the lifetime of the highly acidic activated species.

Visual Analysis (Racemization Pathway):

Racemization Start Chiral Propionate (S-Enantiomer) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Deprotonation (-H+) Base Base (DIPEA) Base->Enolate Prod_S S-Enantiomer (Retention) Enolate->Prod_S Reprotonation (Top Face) Prod_R R-Enantiomer (Inversion) Enolate->Prod_R Reprotonation (Bottom Face)

Figure 1: The mechanism of base-mediated racemization via the planar enolate intermediate.

Ticket #002: Low Yield in Steglich Esterification

User Query: "I am coupling a bulky propionic acid derivative with a secondary alcohol using DCC/DMAP. I see a large amount of insoluble white solid and very little product."

Diagnosis: N-Acylurea Rearrangement.[3] The "insoluble solid" is likely DCU (dicyclohexylurea), which is normal. However, if yield is low, you are likely forming the N-acylurea byproduct.[3][4] This occurs when the alcohol is sterically hindered or not nucleophilic enough to attack the O-acylisourea intermediate quickly. The intermediate then undergoes an intramolecular 1,3-rearrangement to a thermodynamically stable (and useless) N-acylurea.

Troubleshooting Table: Coupling Reagents

ReagentRisk of N-AcylureaSolubility of Urea ByproductRecommended Use Case
DCC HighInsoluble (DCU)Standard, unhindered couplings.
EDC·HCl MediumSoluble (Water wash)Easy workup; best for small scale.
DIC MediumSoluble (DCM)Solid-phase synthesis.
Yamaguchi LowN/ASterically hindered secondary alcohols.

Resolution Protocol:

  • Catalyst Load: Ensure DMAP is present at 5-10 mol% . DMAP attacks the O-acylisourea faster than the rearrangement can occur, forming a reactive N-acylpyridinium ion.

  • Temperature: Perform the activation (DCC addition) at 0°C . The rearrangement is temperature-dependent; keeping it cold suppresses the side reaction.

  • Alternative: For very hindered alcohols, abandon Steglich conditions. Use the Yamaguchi Esterification (2,4,6-trichlorobenzoyl chloride) to bypass the urea intermediate entirely.

Visual Analysis (Steglich Bifurcation):

Steglich Acid Propionic Acid Inter O-Acylisourea (Unstable Intermediate) Acid->Inter + DCC DCC DCC DCC->Inter Waste N-Acylurea (Dead End Product) Inter->Waste No Catalyst / Hindered Alcohol Active N-Acylpyridinium (Highly Reactive) Inter->Active Fast Attack by DMAP Rearrange 1,3-Rearrangement (Slow, Thermal) DMAP DMAP Catalyst DMAP->Active Product Desired Ester Active->Product + Alcohol Alcohol Alcohol (R-OH)

Figure 2: Kinetic competition between productive esterification (Green path) and N-acylurea rearrangement (Red path).

Ticket #003: Regioselectivity (O- vs. C-Alkylation)

User Query: "I'm trying to alkylate ethyl propionate with an alkyl halide using LDA. I'm getting a mixture of the desired product and an enol ether."

Diagnosis: Ambident Nucleophile Attack (Hard/Soft Mismatch).[5] Propionate enolates are ambident nucleophiles: they can react at the Carbon (C-alkylation, desired) or the Oxygen (O-alkylation, undesired).

Governing Principles:

  • O-Alkylation is favored by "naked" enolates (free ions), polar aprotic solvents, and hard electrophiles.

  • C-Alkylation is favored by aggregated enolates (tight ion pairs), non-polar solvents, and soft electrophiles.

Resolution Protocol:

  • Solvent Choice: Use THF exclusively. Avoid HMPA, DMPU, or DMSO. THF promotes the formation of Lithium-Enolate aggregates (tetramers), which shield the Oxygen atom, forcing reaction at the Carbon.

  • Leaving Group: Switch your alkylating agent from a Chloride (Hard) or Tosylate (Hard) to an Iodide (Soft) .

  • Counter-ion: Stick to Lithium (LDA or LiHMDS). Potassium bases (KHMDS) loosen the ion pair and increase O-alkylation risk.

Ticket #004: Self-Condensation (Claisen)

User Query: "I treated my propionate ester with base to generate the enolate, but upon workup, I found a beta-keto ester dimer."

Diagnosis: Claisen Condensation.[1][6][7][8][9] When a base is added to an ester, if the enolate is formed in the presence of unreacted neutral ester, the enolate will attack the neutral ester.[8]

Resolution Protocol: Inverse Addition Do not add the base to the ester. You must add the ester to the base .

Step-by-Step Procedure:

  • Cool a solution of LDA (1.1 equiv) in THF to -78°C .

  • Dissolve the propionate ester in THF.

  • Add the ester solution slowly (dropwise) to the LDA solution.[7]

    • Why? This ensures that every drop of ester immediately encounters an excess of base and is instantly converted to the enolate. There is never any neutral ester remaining to act as an electrophile for the Claisen condensation.

  • Stir for 30 minutes at -78°C before adding the electrophile.

References

  • Neises, B., & Steglich, W. (1978).[3][4][10][11] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3]

  • Jordan, A., et al. (2021).[3][11] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6405–6413.[3][11]

  • Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(2), 23.

  • Rathke, M. W., & Lindert, A. (1971). The reaction of lithium N-isopropylcyclohexylamide with esters. A method for the formation of lithium ester enolates.[1][7][9] Journal of the American Chemical Society, 93(9), 2318–2320.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Validation & Comparative

A Comparative Guide to Morpholine Derivatives in Drug Discovery: Evaluating Tert-butyl 3-morpholin-3-YL-propionate oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold's Enduring Legacy in Medicinal Chemistry

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in a wide array of approved therapeutic agents is a testament to the valuable physicochemical properties it imparts. The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a flexible yet conformationally constrained scaffold that can be precisely oriented to interact with biological targets.[4][5] In drug discovery, the morpholine ring is strategically employed to modulate pharmacokinetic and pharmacodynamic (PK/PD) properties, enhance potency through specific molecular interactions, or act as a central scaffold to correctly position other pharmacophoric elements.[4][5]

This guide provides a comprehensive framework for evaluating novel morpholine-containing compounds, using the lesser-known molecule, Tert-butyl 3-morpholin-3-YL-propionate oxalate, as a central case study. We will deconstruct its chemical features, propose a robust experimental workflow for its characterization, and compare its potential profile against well-established morpholine-based drugs from diverse therapeutic areas: Gefitinib (Anticancer), Linezolid (Antibiotic), and Reboxetine (Antidepressant). This comparative approach is designed to equip researchers, scientists, and drug development professionals with the strategic insights and practical methodologies required to assess the potential of new chemical entities built upon this privileged scaffold.

Section 1: Profiling the Target Compound: Tert-butyl 3-morpholin-3-YL-propionate oxalate

Chemical Identity and Structural Rationale

To begin our analysis, we must first understand the constituent parts of our target molecule and the rationale behind their inclusion.

PropertyValueSource
IUPAC Name tert-butyl 3-(morpholin-3-yl)propanoate
CAS Number 885274-03-3
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Counter-ion Oxalate-

The structure combines three key features: the morpholine ring, a tert-butyl ester, and an oxalate salt form.

  • The Tert-butyl Group: The tert-butyl ester serves as a protecting group for the carboxylic acid. Its bulky nature provides steric hindrance, which can prevent premature hydrolysis by esterase enzymes in the body, potentially modifying the compound's pharmacokinetic profile.[6] Furthermore, this lipophilic group can increase solubility in organic solvents, which is advantageous during chemical synthesis and purification.[6][7]

  • The Oxalate Salt: Converting a free base into a salt is a common strategy in pharmaceutical development to improve a compound's physicochemical properties. Oxalate salts are often crystalline, which aids in purification and handling. They can significantly enhance aqueous solubility and dissolution rate—critical factors for oral bioavailability—and often exhibit improved chemical stability compared to the free base.[8][9]

Proposed Synthesis and Characterization Workflow

While a specific synthesis for this exact oxalate salt is not widely published, a logical and robust synthetic route can be designed based on established chemical principles. The following workflow is proposed as a self-validating system, where each step includes purification and characterization to ensure the integrity of the intermediates and the final product.

G cluster_0 Part 1: Synthesis of Core Intermediate cluster_1 Part 2: Reduction and Deprotection cluster_2 Part 3: Salt Formation and Final Product A Start: N-Boc-3-morpholinecarboxaldehyde B Wittig Reaction (or Horner-Wadsworth-Emmons) with tert-butyl (triphenylphosphoranylidene)acetate A->B C Purification (Column Chromatography) B->C D Characterization (¹H NMR, ¹³C NMR, MS) C->D E Hydrogenation (H₂, Pd/C) to reduce alkene D->E Verified Intermediate F Purification and Characterization E->F G Boc Deprotection (TFA or HCl in Dioxane) F->G H Neutralization & Extraction G->H I Dissolve Free Base in Isopropanol H->I Purified Free Base J Add Oxalic Acid Solution I->J K Crystallization/Precipitation J->K L Isolate, Wash, and Dry Final Product K->L M Final Characterization (¹H NMR, LC-MS, XRPD, DSC) L->M

Caption: Proposed workflow for the synthesis and purification of Tert-butyl 3-morpholin-3-YL-propionate oxalate.

Section 2: A Comparative Framework of Established Morpholine Derivatives

To understand the potential of our target compound, we compare it to three marketed drugs where the morpholine moiety plays a distinct and critical role.

DrugTherapeutic AreaMechanism of ActionRole of the Morpholine Moiety
Gefitinib OncologyEGFR Tyrosine Kinase Inhibitor[10][11]The morpholine group is part of a side chain that enhances solubility and provides a key interaction point, improving the drug's pharmacokinetic profile and allowing for oral administration.[12]
Linezolid AntibacterialInhibitor of bacterial protein synthesis initiation[13][14][15]The N-acetylated morpholine ring is a crucial part of the oxazolidinone core, essential for its unique mechanism of action and binding to the bacterial ribosome.[16]
Reboxetine CNS/AntidepressantSelective Norepinephrine Reuptake Inhibitor (NRI)[17][18]The morpholine ring forms the central scaffold of the molecule. Its specific stereochemistry is critical for the selective and potent inhibition of the norepinephrine transporter.[17][19]
Gefitinib: Targeting Cancer Signaling Pathways

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in certain types of non-small cell lung cancer.[10][20] It competitively binds to the ATP-binding site of the EGFR, preventing the downstream signaling that leads to cell proliferation and survival.[11]

EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Competitively Inhibits ATP ATP ATP->EGFR Ras_Raf Ras/Raf/MEK/ERK Pathway P->Ras_Raf PI3K_Akt PI3K/Akt/mTOR Pathway P->PI3K_Akt Proliferation Cell Proliferation, Survival Ras_Raf->Proliferation PI3K_Akt->Proliferation

Caption: Gefitinib's mechanism of action, blocking the EGFR signaling cascade.

Section 3: Experimental Design for Comparative Evaluation

To objectively compare our novel compound with established drugs, a series of standardized experiments must be performed. The following protocols are designed to be robust and provide clear, quantifiable data.

Physicochemical Properties Analysis

Understanding the fundamental properties of a compound is the first step in assessing its drug-like potential.

Experimental Protocol: Kinetic Solubility Assay

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution in DMSO.

  • Assay: Dispense 2 µL of each DMSO solution into a 96-well microplate. Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Measurement: Centrifuge the plate to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS.

  • Rationale: This assay mimics the conditions a compound might face upon entering the bloodstream. High kinetic solubility is often a prerequisite for good oral absorption.

In Vitro Biological Screening Strategy

Given the diverse activities of morpholine derivatives, a broad initial screening approach is logical. The workflow below outlines a strategy to identify the potential therapeutic area for a novel compound.

G cluster_screening Primary Screening Panel (10 µM) cluster_results Hit Identification cluster_followup Secondary Follow-up compound Novel Compound: Tert-butyl 3-morpholin-3-YL-propionate oxalate kinase Kinase Panel (e.g., EGFR, PI3K) compound->kinase mic Antibacterial MIC Panel (e.g., S. aureus, E. faecium) compound->mic cns CNS Target Panel (e.g., NET, SERT, DAT) compound->cns hit_kinase Kinase Hit (>50% Inhibition) kinase->hit_kinase no_hit No Significant Activity hit_mic Antibacterial Hit (MIC < 16 µg/mL) mic->hit_mic hit_cns CNS Hit (>50% Binding Inhibition) cns->hit_cns dose_response Dose-Response Curve (IC₅₀ Determination) hit_kinase->dose_response hit_mic->dose_response hit_cns->dose_response selectivity Selectivity Profiling dose_response->selectivity mechanism Mechanism of Action Studies selectivity->mechanism

Caption: A logical workflow for the initial biological screening of a novel morpholine derivative.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of bacteria (e.g., Methicillin-resistant Staphylococcus aureus, MRSA) to each well. Include a positive control (bacteria only) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Rationale: This is the gold-standard in vitro assay for determining the potency of a potential antibiotic. A low MIC value against resistant strains like MRSA would be a highly significant finding.[16]

In Vitro ADME/Tox Profiling

Early assessment of a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is crucial to avoid late-stage failures.

Experimental Protocol: CYP450 Inhibition Assay

  • System: Use human liver microsomes as a source of cytochrome P450 (CYP) enzymes.

  • Assay: Incubate the microsomes with a specific fluorescent probe substrate for a major CYP isoform (e.g., CYP3A4, CYP2D6) in the presence of varying concentrations of the test compound.

  • Measurement: After a set time, stop the reaction and measure the fluorescent signal produced by the metabolism of the probe.

  • Calculation: Calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme's activity.

  • Rationale: Inhibition of major CYP enzymes can lead to dangerous drug-drug interactions.[4] Compounds with high IC₅₀ values (>10 µM) are generally preferred as they are less likely to cause these interactions.

Section 4: Data Synthesis and Interpretation

After executing the experimental plan, the data should be consolidated for a clear, side-by-side comparison.

Table 1: Comparative Profile of Morpholine Derivatives (Hypothetical Data for Target Compound)

ParameterTert-butyl 3-morpholin-3-YL-propionate oxalateGefitinibLinezolidReboxetine
Physicochemical
Aqueous Solubility (pH 7.4)Hypothetical: 150 µMSparingly soluble[10]High (100% Bioavailability)[13][14]Soluble
LogPHypothetical: 2.13.20.52.5
Biological Activity
EGFR Kinase IC₅₀Hypothetical: >20 µM~30 nM[12]N/AN/A
MRSA MICHypothetical: 8 µg/mLN/A1-4 µg/mL[16]N/A
NET Binding IC₅₀Hypothetical: >20 µMN/AN/A~1.1 nM[17]
ADME/Tox
CYP3A4 Inhibition IC₅₀Hypothetical: 15 µM~10 µM>100 µM (No P450 interaction)[13]Weak inhibitor[18]
Cytotoxicity (HepG2) IC₅₀Hypothetical: >50 µM~5 µM>100 µM>50 µM

Interpretation of Hypothetical Data:

Based on the hypothetical results in the table, Tert-butyl 3-morpholin-3-YL-propionate oxalate presents an interesting profile. Its lack of potent activity in the kinase and CNS assays, combined with a moderate antibacterial MIC of 8 µg/mL, suggests its potential lies in the anti-infective space. The favorable CYP3A4 and cytotoxicity profiles indicate a potentially good safety window. This data would justify prioritizing further investigation into its antibacterial spectrum and mechanism of action.

Conclusion

The morpholine scaffold remains a highly valuable asset in the drug discovery toolkit. This guide demonstrates that a systematic, comparative approach is essential when evaluating novel derivatives. By profiling the chemical rationale, designing robust experimental workflows, and interpreting data in the context of established drugs like Gefitinib, Linezolid, and Reboxetine, researchers can efficiently identify promising therapeutic leads. While Tert-butyl 3-morpholin-3-YL-propionate oxalate is a relatively uncharacterized molecule, the framework presented here provides a clear and logical path to unlocking its potential and that of countless other morpholine derivatives yet to be synthesized.

References

  • Title: Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections Source: American Family Physician URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL: [Link]

  • Title: What is the mechanism of Linezolid? Source: Patsnap Synapse URL: [Link]

  • Title: The Role of Gefitinib in Lung Cancer Treatment Source: AACR Journals URL: [Link]

  • Title: Clinical pharmacology of linezolid Source: Ovid URL: [Link]

  • Title: Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) Source: Drug development & registration URL: [Link]

  • Title: Linezolid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: An updated review on morpholine derivatives with their pharmacological actions Source: ResearchGate URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: An updated review on morpholine derivatives with their pharmacological actions Source: International Journal of Health Sciences URL: [Link]

  • Title: Gefitinib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Gefitinib Source: CancerQuest URL: [Link]

  • Title: Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor Source: ACS Publications URL: [Link]

  • Title: Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation Source: ACS Publications URL: [Link]

  • Title: Total synthesis of antidepressant drug (S,S)-reboxetine : A review Source: International Journal of Advanced in Management, Technology and Engineering Sciences URL: [Link]

  • Title: Reboxetine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL: [Link]

  • Title: Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: tert-butyl 3-oxo-3-[(2S)-oxolan-2-yl]propanoate Source: PubChem URL: [Link]

  • Title: WO2016026974A1 - Oxalate salt of ruxolitinib Source: Google Patents URL
  • Title: Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: 3-[[[5-[[(3-Methylbutyl)amino]carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]propanoic acid Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand Source: Beilstein Journals URL: [Link]

  • Title: Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity Source: PubMed URL: [Link]

  • Title: Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility Source: MDPI URL: [Link]

  • Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]

  • Title: Inhibition of calculi forming oxalate by dietary Basella rubra organs: Litholytic activity Source: SciELO URL: [Link]

  • Title: Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant Source: MDPI URL: [Link]

Sources

A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of Compounds Containing a Morpholine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my experience has repeatedly highlighted a critical juncture in drug discovery: the transition from promising in vitro data to demonstrable in vivo efficacy. This guide delves into this crucial gap, focusing on compounds containing the morpholine moiety—a scaffold celebrated in medicinal chemistry for its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] We will dissect the methodologies for evaluating these compounds, from the petri dish to preclinical models, providing both the "how" and the "why" behind experimental choices to empower researchers in their quest for clinically relevant results.

The Morpholine Scaffold: A "Privileged" Player in Drug Design

The six-membered morpholine ring, with its ether and secondary amine functionalities, is not merely a structural component; it is a strategic tool in medicinal chemistry.[3] Its frequent appearance in approved drugs is a testament to its utility.[1][4][5]

  • Physicochemical Advantages : The morpholine ring often improves aqueous solubility and helps maintain a compound's optimal lipophilic-hydrophilic balance, which is crucial for cell permeability and overall bioavailability.[2]

  • Metabolic Stability : The saturated heterocyclic nature of morpholine can enhance metabolic stability, protecting the parent molecule from rapid degradation and prolonging its therapeutic action.[1]

  • Pharmacokinetic Enhancement : A large body of in vivo studies demonstrates that incorporating a morpholine moiety can lead to improved pharmacokinetic profiles, including the ability to cross the blood-brain barrier, making it a valuable scaffold for CNS drug candidates.[1][2][6][7]

  • Versatile Pharmacophore : The morpholine ring can be a key part of a molecule's pharmacophore, directly interacting with enzyme active sites or receptors to enhance potency and selectivity.[1]

Its presence in drugs ranging from the anticancer agent Gefitinib to the antibiotic Linezolid underscores its broad therapeutic applicability.[8]

Phase 1: In Vitro Efficacy — Establishing a Baseline

In vitro studies are the foundational step, providing a controlled environment to assess a compound's direct effect on a biological target or cell. These assays are essential for initial screening, establishing structure-activity relationships (SAR), and mechanism of action studies.

Common In Vitro Methodologies
  • Biochemical (Target-Based) Assays : These isolate the target (e.g., an enzyme or receptor) to measure direct interaction.

    • Kinase Inhibition Assays : Crucial for anticancer drugs targeting signaling pathways like PI3K/Akt/mTOR.[9][10] Assays often measure the phosphorylation of a substrate using methods like radiometric detection (the "gold standard") or fluorescence resonance energy transfer (FRET).[10][11] The ATP concentration used is a critical parameter, as most kinase inhibitors are ATP-competitive.[12]

    • Enzyme Activity Assays : Used for drugs like Apremilast, which inhibits phosphodiesterase 4 (PDE4).[13][14] The assay measures the degradation of the enzyme's substrate (cAMP) to its product (AMP).[13]

    • Receptor Binding Assays : Essential for CNS drugs like Reboxetine.[15] These assays use radiolabeled ligands to determine a compound's affinity (Ki) for a specific receptor, such as the norepinephrine transporter.[15][16]

  • Cell-Based (Phenotypic) Assays : These use whole cells to measure a compound's effect in a more biologically complex system.

    • Antiproliferative/Cytotoxicity Assays : The workhorse of oncology research. Assays like the MTT or CCK-8 assay measure the metabolic activity of cells as an indicator of viability after treatment with a compound like Gefitinib.[17][18][19]

    • Anti-Inflammatory Assays : For immunomodulators like Apremilast, peripheral blood mononuclear cells (PBMCs) can be stimulated to produce pro-inflammatory cytokines (e.g., TNF-α, IL-23), and the inhibitory effect of the compound is measured.[20][21]

    • Antimicrobial Susceptibility Testing : For antibiotics like Linezolid, the minimum inhibitory concentration (MIC) is determined by exposing bacteria to serial dilutions of the drug to find the lowest concentration that prevents visible growth.[22]

Workflow for In Vitro Screening Cascade

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization cluster_3 Candidate Selection HTS Primary Screen (e.g., Single Concentration Kinase Assay) DoseResponse Dose-Response Assay (Calculate IC50) HTS->DoseResponse Identify 'Hits' Selectivity Selectivity Profiling (Against Related Kinases) DoseResponse->Selectivity Confirm Potency CellularAssay Cell-Based Assay (e.g., MTT Cytotoxicity) Selectivity->CellularAssay Validate in Cellular Context Mechanism Mechanism of Action (e.g., Western Blot for Pathway Modulation) CellularAssay->Mechanism InVivo Proceed to In Vivo Studies Mechanism->InVivo Select Candidate G cluster_0 In Vitro Phase cluster_1 Pharmacokinetics (PK) cluster_2 In Vivo Phase cluster_3 Decision vitro_hit Potent In Vitro Hit (Biochemical & Cellular Assays) pk_study In Vivo PK Study (Determine Exposure, Half-life) vitro_hit->pk_study Assess Drug-like Properties efficacy_model Disease Model (e.g., Xenograft, Infection) pk_study->efficacy_model Establish Dosing Regimen tox_study Toxicology Study (Assess Safety) pk_study->tox_study decision Preclinical Candidate? efficacy_model->decision Evaluate Efficacy tox_study->decision Evaluate Safety

Caption: The progression from in vitro hit to in vivo candidate validation.

Comparative Analysis: Case Studies of Morpholine-Containing Drugs

The true test of a compound's potential lies in correlating its in vitro activity with in vivo outcomes. Let's examine three approved drugs featuring the morpholine scaffold.

Drug (Class)In Vitro Metric & ValueIn Vivo ModelIn Vivo Outcome
Gefitinib (Anticancer)IC50 : ~0.15 µM (HCC827 cells) [23]A549 Lung Cancer XenograftSignificant tumor growth inhibition compared to control. [17]
Linezolid (Antibiotic)MIC : ≤0.78 µg/ml (MRSA) [24]Murine Peritonitis (S. aureus)Significant reduction in bacterial counts in peritoneal fluid. [25]
Apremilast (Anti-inflammatory)Inhibition of TNF-α production from PBMCs.Psoriasis Xenograft ModelReduction in epidermal thickening and inflammatory cell infiltration. [13]
Case Study Deep Dive
  • Gefitinib : The potent in vitro cytotoxicity of Gefitinib against EGFR-mutant lung cancer cells translates well into in vivo tumor growth inhibition. [23][26]However, the absolute efficacy in vivo is modulated by its pharmacokinetic properties. Formulations like nanoparticles have been explored to enhance its in vivo antitumor effects by improving drug delivery and reducing toxicity. [17]This illustrates that even with a strong in vitro signal, formulation and delivery are critical for in vivo success.

  • Linezolid : Linezolid's in vitro MIC is a reliable predictor of its antibacterial activity. [24]However, studies have shown that its efficacy can be even greater intracellularly, a crucial factor for treating infections involving bacteria that can survive inside host cells like macrophages. [22]This highlights a limitation of standard in vitro tests, which may not fully capture the complete in vivo activity profile, where drug accumulation in specific cellular compartments can enhance efficacy. [22]

  • Apremilast : The drug's mechanism of inhibiting PDE4 and thereby reducing inflammatory cytokine production in vitro is directly linked to its therapeutic effect in vivo. [13][21]In vitro experiments using immune cells demonstrated that Apremilast inhibits the production of TNF-α, IL-23, and other pro-inflammatory mediators. [20][27]This cellular effect translates to the observed reduction of skin inflammation and psoriatic features in in vivo models, providing a clear and logical bridge between the lab bench and the preclinical result. [13]

Detailed Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are examples incorporating necessary controls.

Protocol 1: In Vitro MTT Assay for Cytotoxicity
  • Cell Seeding : Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment : Prepare serial dilutions of the morpholine-containing test compound. Remove the old media from the cells and add 100 µL of media containing the various compound concentrations.

    • Controls : Include "vehicle control" wells (cells treated with only the solvent, e.g., DMSO) and "blank" wells (media only, no cells).

  • Incubation : Incubate the plate for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis : Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vivo Mouse Xenograft Study
  • Cell Implantation : Subcutaneously inject 1.5 x 10^5 cancer cells (e.g., CAL-27) suspended in Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude mice). [28]2. Tumor Growth : Allow tumors to grow to a palpable size (e.g., ~100-150 mm³). Monitor animal weight and health regularly.

  • Randomization & Grouping : Randomize mice into treatment groups (n=7-10 per group):

    • Group 1 (Vehicle Control) : Receives the delivery vehicle (e.g., saline, corn oil) on the same schedule as the treatment group.

    • Group 2 (Test Compound) : Receives the morpholine-containing drug at a predetermined dose and schedule (e.g., daily oral gavage).

    • Group 3 (Positive Control - Optional) : Receives a standard-of-care drug (e.g., Gefitinib) to validate the model's responsiveness.

  • Treatment & Monitoring : Administer treatments for a set period (e.g., 21-28 days). Measure tumor volume with calipers twice weekly and record animal body weights as a measure of toxicity.

  • Endpoint : At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors and weigh them.

  • Analysis : Compare the average tumor volume and weight between the treatment and vehicle control groups to calculate the percentage of tumor growth inhibition (TGI). Statistically analyze the results.

Conclusion: An Integrated Approach is Key

The journey of a morpholine-containing compound from a lab curiosity to a potential therapeutic is a story told in two distinct but interconnected parts. In vitro assays provide the essential first chapter on potency and mechanism, but they cannot predict the complex plot twists of pharmacokinetics and systemic effects. In vivo studies provide the crucial second chapter, revealing how the compound performs in a physiological landscape.

The case studies of Gefitinib, Linezolid, and Apremilast demonstrate that while a strong correlation between in vitro and in vivo data is the ideal, it is not always direct. Factors such as metabolic stability, tissue distribution, intracellular accumulation, and formulation can profoundly influence the final outcome. Therefore, a successful drug development program relies not on the supremacy of one methodology over the other, but on the intelligent synthesis of both. By understanding the causality behind experimental choices and the limitations of each system, researchers can better navigate the challenging but rewarding path from the bench to the clinic.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • G., P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • P, S. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (n.d.). Apremilast. PubChem. [Link]

  • Van Bambeke, F. (2004). Update on linezolid: In vitro and in vivo experimental data. ResearchGate. [Link]

  • Kaur, S., & Zilmer, K. (2022). Apremilast in the treatment of plaque psoriasis. Dove Medical Press. [Link]

  • Kavanaugh, A., & Mease, P. J. (2016). Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis. PMC. [Link]

  • Khan, I., & Tantray, M. A. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • (2023). Apremilast Monograph for Professionals. Drugs.com. [Link]

  • Kourounakis, A., & Xanthopoulos, D. (2019). Contribution of the morpholine scaffold on the activity of morpholine‐containing bioactives on their biomolecular targets for various therapeutic areas. ResearchGate. [Link]

  • De, D., & Handa, S. (2024). Apremilast in Psoriasis and Beyond: A Literature Based Review. ResearchGate. [Link]

  • Seral, C., Carlet, J., & Van Bambeke, F. (2010). Intra- and extracellular activity of linezolid against Staphylococcus aureus in vivo and in vitro. Journal of Antimicrobial Chemotherapy. [Link]

  • Li, X., Wang, Y., & Chen, J. (2017). In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. National Institutes of Health. [Link]

  • Tang, H., & Su, J. (2021). In vitro and in vivo Antibacterial Activity of Linezolid Plus Fosfomycin Against Staphylococcus aureus with Resistance to One Drug. Taylor & Francis Online. [Link]

  • Wang, S., Han, Y., & Liu, C. (2020). In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer. International Journal of Medical Sciences. [Link]

  • Càmara, J., & Ayats, J. (2010). In vitro and in vivo activities of linezolid alone and combined with vancomycin and imipenem against Staphylococcus aureus with reduced susceptibility to glycopeptides. PMC. [Link]

  • Càmara, J., & Ayats, J. (2010). In vitro and in vivo activities of linezolid alone and combined with vancomycin and imipenem against Staphylococcus aureus with reduced susceptibility to glycopeptides. ResearchGate. [Link]

  • Wong, E. H., & Sonders, M. S. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. PubMed. [Link]

  • Wang, S., Han, Y., & Liu, C. (2020). In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer. PMC. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Wang, J., & Zhang, J. (2021). Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo. Annals of Translational Medicine. [Link]

  • Castellano, S., & Milite, C. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Zhang, C., & Zhang, X. (2018). The in vitro and in vivo antitumor effects of gefitinib against CAL-27 cells were reversed by autophagy inhibition. ResearchGate. [Link]

  • Meher, C. P. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

  • Popik, P., & Krawczyk, M. (2018). Reboxetine in the light of science and clinical practice. Psychiatria i Psychologia Kliniczna. [Link]

  • Asati, V. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Kumar, A., & Sharma, G. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. [Link]

  • Fleck, M. W. (2002). Reboxetine: the first selective norepinephrine reuptake inhibitor for the treatment of depression. ResearchGate. [Link]

  • Sharma, R. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. [Link]

  • Abdel-Halim, M., & Abadi, A. H. (2017). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]

  • Dar'in, D., & Krasavin, M. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

  • Beck, H. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Wang, Y., & Liu, J. (2024). Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity. ACS Publications. [Link]

  • B, S. (2017). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]

  • Kumar, A., & Sharma, G. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]

  • Harkin, A., & Connor, T. J. (2001). Effects of reboxetine and sertraline treatments alone and in combination on the binding properties of cortical NMDA and β1-adrenergic receptors in an animal model of depression. University of Galway Research. [Link]

  • Schatzberg, A. F. (2000). Clinical efficacy of reboxetine in major depression. PubMed. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Tert-butyl Versus Trifluoromethylcyclopropyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a promising molecule from a hit to a clinical candidate is fraught with challenges. Among the most significant of these is achieving an optimal pharmacokinetic profile, with metabolic stability being a cornerstone of success. A common motif in medicinal chemistry, the tert-butyl group, often presents a metabolic liability, acting as a "soft spot" for oxidative metabolism. This guide provides an in-depth evaluation of a powerful bioisosteric replacement strategy: the substitution of the tert-butyl group with a trifluoromethylcyclopropyl moiety to enhance metabolic stability. We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols for assessing these critical drug-like properties.

The Challenge of Metabolic "Soft Spots": The Case of the tert-butyl Group

The tert-butyl group, with its defined steric bulk, is a valuable tool in drug design for probing and occupying hydrophobic pockets in target proteins.[1] However, this seemingly simple alkyl group is frequently a site of metabolic attack, primarily by Cytochrome P450 (CYP) enzymes, the body's main line of defense against xenobiotics.[2][3]

The primary metabolic pathway for the tert-butyl group is CYP-mediated oxidation of one of its nine equivalent methyl C-H bonds.[4] This process, often initiated by CYP3A4 or CYP2C9, leads to the formation of a primary alcohol metabolite.[2][5] This initial hydroxylation product can be further oxidized to an aldehyde and then a carboxylic acid, leading to rapid clearance of the parent drug and the formation of potentially less active or inactive metabolites.[4][5] This metabolic vulnerability can result in poor oral bioavailability, a short half-life, and high inter-patient variability, hindering the development of an effective therapeutic.[6]

cluster_tert_butyl tert-Butyl Group cluster_cyp450 CYP450 Enzymes (e.g., CYP3A4) cluster_metabolites Metabolites tert-Butyl R-C(CH₃)₃ CYP450 [O] Alcohol R-C(CH₃)₂CH₂OH (Hydroxylated Metabolite) CYP450->Alcohol Hydroxylation Carboxylic_Acid R-C(CH₃)₂COOH (Carboxylic Acid Metabolite) Alcohol->Carboxylic_Acid Further Oxidation

Caption: CYP450-mediated oxidation of a tert-butyl group.

A Strategic Bioisosteric Replacement: The Trifluoromethylcyclopropyl Group

To overcome the metabolic instability of the tert-butyl group, medicinal chemists often turn to bioisosteric replacement.[7] A particularly effective bioisostere is the 1-(trifluoromethyl)cyclopropyl (Cp-CF3) group.[6][8] This strategic substitution maintains a similar steric profile to the tert-butyl group while introducing key chemical features that confer significant resistance to oxidative metabolism.[6][9]

The enhanced stability of the trifluoromethylcyclopropyl group stems from two primary factors:

  • High C-F Bond Strength: The carbon-fluorine bond is one of the strongest in organic chemistry. The replacement of a methyl group with a trifluoromethyl group effectively shields that position from CYP-mediated C-H abstraction, a critical initiating step in oxidation.[10]

  • Increased C-H Bond Dissociation Energy of the Cyclopropyl Ring: The C-H bonds on a cyclopropyl ring have a higher bond dissociation energy compared to those in a typical alkyl group due to the increased s-character of the carbon orbitals.[6] This makes hydrogen atom abstraction by CYP enzymes energetically less favorable.[6]

By combining these features, the trifluoromethylcyclopropyl group presents a much "harder" metabolic profile, deflecting metabolic enzymes and preserving the parent drug's structure.

cluster_structures Chemical Structures tert_butyl tert-Butyl Group -C(CH₃)₃ tfm_cyclopropyl Trifluoromethylcyclopropyl Group -C(CF₃)(CH₂)₂

Caption: Comparison of tert-butyl and trifluoromethylcyclopropyl groups.

Comparative Analysis of Metabolic Stability: In Vitro and In Vivo Data

The theoretical advantages of the trifluoromethylcyclopropyl group are borne out by extensive experimental data. A seminal study by researchers at Novartis provided a clear demonstration of this principle across a range of chemical scaffolds.[6]

In Vitro Metabolic Stability in Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are a standard in vitro tool for assessing metabolic stability.[11] The following table summarizes the half-life (t½) of paired compounds in human and rat liver microsomes (HLM and RLM). A longer half-life indicates greater metabolic stability.

Compound PairR-GroupHLM t½ (min)RLM t½ (min)Reference
1 tert-butyl1011[6]
2 trifluoromethylcyclopropyl>240>240[6]
3 tert-butyl1124[6]
4 trifluoromethylcyclopropyl149125[6]
Finasteride tert-butyl63-[6]
Analog of Finasteride trifluoromethylcyclopropyl114-[6]

As the data clearly indicates, the replacement of a tert-butyl group with a trifluoromethylcyclopropyl group consistently and dramatically increases the metabolic stability of the compounds in vitro.[6] It is important to note, however, that if other metabolic soft spots exist in the molecule, the overall increase in stability may be more moderate, as seen with the finasteride analog.[2][6]

In Vivo Pharmacokinetic Data

The ultimate test of metabolic stability is how a compound behaves in a living system. The following table presents in vivo clearance data from rats for a pair of compounds from the same study. Lower clearance indicates greater metabolic stability and a longer duration of action in the body.

CompoundR-GroupRat in vivo Clearance (mL/min/kg)Reference
1 tert-butyl100[6]
2 trifluoromethylcyclopropyl2.5[6]
3 tert-butyl19[6]
4 trifluoromethylcyclopropyl3.5[6]

The in vivo data corroborates the in vitro findings, demonstrating a substantial reduction in clearance for the trifluoromethylcyclopropyl-containing compounds.[6] This translates to increased exposure and a longer half-life, which are often desirable properties for a therapeutic agent.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

A robust and well-executed in vitro metabolic stability assay is crucial for making informed decisions in drug discovery. The following is a detailed protocol for a typical liver microsomal stability assay.

Objective

To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which is a measure of its intrinsic clearance by phase I metabolic enzymes.

Materials
  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Experimental Workflow

cluster_workflow Liver Microsomal Stability Assay Workflow A 1. Prepare Reagents: - Test Compound Stock - Microsome Suspension - NADPH Regenerating System B 2. Pre-incubation: - Add microsomes and test compound to plate - Incubate at 37°C for 5-10 min A->B C 3. Initiate Reaction: - Add NADPH regenerating system B->C D 4. Time-Point Sampling: - At t=0, 5, 15, 30, 45 min, etc. - Transfer aliquot to stop solution (Acetonitrile + Internal Standard) C->D E 5. Sample Processing: - Centrifuge to precipitate proteins D->E F 6. LC-MS/MS Analysis: - Quantify remaining parent compound E->F G 7. Data Analysis: - Plot ln(% remaining) vs. time - Calculate t½ and intrinsic clearance (Clint) F->G

Sources

Navigating Metabolic Liabilities: A Comparative Guide to Bioisosteric Replacement of the tert-Butyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the tert-Butyl Group

In the landscape of medicinal chemistry, the tert-butyl group is a ubiquitous and powerful tool.[1][2] Its significant steric bulk is frequently employed to serve as a conformational anchor, locking a molecule into a specific, bioactive conformation to enhance potency.[2] This steric shield can also be strategically placed to block unwanted metabolic pathways, and its inherent lipophilicity can be leveraged to improve membrane permeability.[2][3]

However, the very properties that make the tert-butyl group attractive are also the source of its significant liabilities. Its high lipophilicity can contribute to poor solubility and off-target effects, while its nine primary C-H bonds present a significant vulnerability to oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes.[3][4][5] This metabolic instability often leads to high clearance, low oral bioavailability, and short half-lives, presenting a formidable challenge during lead optimization.[6][7][8]

This guide provides an in-depth comparison of modern bioisosteric replacement strategies for the tert-butyl group. We will move beyond a simple catalog of alternatives to explore the causal reasoning behind their design, present supporting experimental data, and provide actionable protocols for their evaluation.

The Metabolic Challenge: Why the tert-Butyl Group Fails

The metabolic Achilles' heel of the tert-butyl group is the oxidation of its methyl groups.[9] CYP enzymes, particularly CYP3A4, readily abstract a hydrogen atom from one of the nine equivalent sp³ C-H bonds, leading to a hydroxymethyl metabolite.[9] This initial oxidation product can be further oxidized to an aldehyde and then a carboxylic acid, dramatically altering the parent molecule's properties and often leading to inactivation and rapid excretion.[9] For instance, the tert-butyl group on the endothelin receptor antagonist bosentan is hydroxylated by CYP2C9 to a major active metabolite, while one of the two tert-butyl groups in Ivacaftor is metabolized by CYP3A4 to a hydroxylated, less potent metabolite.[9]

The objective of a bioisosteric replacement, therefore, is not merely to mimic the steric bulk of the tert-butyl group but to engineer a metabolically robust alternative that preserves or improves upon the parent compound's pharmacological profile.

Key Bioisosteric Replacements: A Comparative Analysis

The selection of an appropriate bioisostere is a multi-parameter optimization problem. The ideal replacement should replicate the steric and electronic profile of the tert-butyl group while enhancing metabolic stability and fine-tuning physicochemical properties.

The Trifluoromethylcyclopropyl (Cp-CF₃) Group: The Gold Standard for Stability

The 1-(trifluoromethyl)cyclopropyl group has emerged as a highly effective and popular replacement.[10] Its design is a prime example of rational metabolic engineering.

  • Causality Behind the Design: The strategy involves removing all fully sp³ C-H bonds susceptible to oxidation.[6][8] One methyl group is replaced by a metabolically inert trifluoromethyl (CF₃) group. The remaining two methyl groups are constrained into a cyclopropyl ring. The C-H bonds on a cyclopropane ring have higher s-character than typical aliphatic C-H bonds, resulting in a higher homolytic bond dissociation energy and thus greater resistance to enzymatic hydrogen abstraction.[6]

  • Performance: In numerous case studies, replacing a tert-butyl group with a Cp-CF₃ moiety has led to a consistent and significant increase in metabolic stability, both in vitro and in vivo.[6][8] It is crucial to note, however, that this strategy will not protect against metabolism at other "soft spots" in the molecule.[6][9]

Other Strained and Fluorinated Rings: Fine-Tuning Properties

Building on the success of the Cp-CF₃ group, other related structures offer additional options for modulating properties.

  • Trifluoromethylcyclobutyl Group: This group is slightly larger than the tert-butyl and Cp-CF₃ groups and tends to moderately increase lipophilicity.[11] Its effect on metabolic stability can be inconsistent and appears to be more context-dependent than the Cp-CF₃ group.[11] However, it has been shown to preserve the original mode of bioactivity and, in some cases, enhance resistance to metabolic clearance.[10][11]

  • Trifluoromethyloxetane Group: This bioisostere offers a distinct advantage: the inclusion of an oxygen atom decreases lipophilicity and can improve the lipophilic efficiency (LipE) of the parent molecule.[12] Like other fluorinated bioisosteres, it has been shown to improve metabolic stability relative to the tert-butyl analogue.[12]

Bicyclo[1.1.1]pentane (BCP): The Rigid Scaffold

The bicyclo[1.1.1]pentyl group has gained traction as a non-aromatic, rigid bioisostere for both phenyl rings and tert-butyl groups.[5]

  • Causality Behind the Design: BCP provides a rigid, three-dimensional exit vector that can mimic the spatial projection of a tert-butyl group. Its compact and strained cage structure is generally more metabolically stable than an acyclic alkyl group.

  • Performance: Comparative studies have shown that BCP can be a viable replacement, although its impact on biological activity must be carefully evaluated on a case-by-case basis.[4][5]

Silicon Isosteres: The Trimethylsilyl (TMS) Group

Replacing the central carbon of the tert-butyl group with a silicon atom to give a trimethylsilyl (TMS) group is another established strategy.

  • Performance: A key feature of the TMS group is that it often results in a significant reduction in LogP compared to its carbon counterpart, which can be beneficial for improving the overall pharmaceutical properties of a lipophilic molecule.[12] Biological activity and metabolism are often unchanged, but this must be empirically verified.[12]

Data-Driven Decision Making

The choice of a bioisostere should be guided by empirical data. The following table summarizes key physicochemical and pharmacokinetic parameters for the discussed replacements in a comparative study of the drug analogue vercirnon.

SubstituentcLogPAqueous Solubility (μg/mL)Metabolic Stability (HLM t½, min)
tert-Butyl (Reference) 3.61317
Trifluoromethyl3.51317
Trifluoromethylcyclopropyl 4.04>240
Bicyclo[1.1.1]pentyl 2.94940
Pentafluorosulfanyl4.41>240

Data synthesized from a comparative study on vercirnon analogues.[4]

Workflow for Bioisostere Selection and Evaluation

The process of selecting and validating a tert-butyl replacement can be systematic. The following workflow illustrates a logical decision-making process for a medicinal chemist.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Lead Compound with tert-Butyl Group q1 Is the t-Bu group a metabolic liability? start->q1 q2 Is high lipophilicity a concern? q1->q2 Yes no_liability Retain t-Bu or explore other SAR q1->no_liability No strat1 Primary Goal: Maximize Metabolic Stability q2->strat1 No strat2 Goal: Reduce Lipophilicity & Improve Stability q2->strat2 Yes strat3 Goal: Modulate Vector/ Explore Rigid Scaffolds q2->strat3 Other goals bio1 Synthesize Cp-CF3 Analogue strat1->bio1 bio2 Synthesize Trifluoromethyl- oxetane or BCP Analogue strat2->bio2 bio3 Synthesize BCP Analogue strat3->bio3 evaluation Experimental Evaluation: - In Vitro Metabolic Stability (HLM) - Physicochemical Properties (LogP, Sol.) - In Vitro Potency Assay bio1->evaluation bio2->evaluation bio3->evaluation

Caption: Decision workflow for selecting a tert-butyl bioisostere.

Experimental Protocols: Assessing Metabolic Stability

Trustworthy data is the cornerstone of drug development. An in vitro metabolic stability assay using human liver microsomes (HLM) is a standard and essential experiment to quantify the susceptibility of a compound to Phase I metabolism.[13][14][15]

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a typical procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[7][14][16]

1. Materials and Reagents:

  • Test Compounds (and tert-butyl-containing parent compound)

  • Positive Control Compound (e.g., Verapamil, Testosterone)

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with internal standard (e.g., Tolbutamide, Labetalol) for reaction quenching

  • 96-well incubation plates and collection plates

2. Experimental Workflow Diagram:

G cluster_preincubation Pre-incubation (37°C) cluster_initiation Reaction Initiation cluster_sampling Time-Point Sampling cluster_quenching Reaction Quenching cluster_analysis Analysis a Add HLM to Buffer b Add Test Compound (final conc. 1 µM) a->b c Add NADPH Regenerating System b->c d Aliquots taken at 0, 5, 15, 30, 60 min c->d e Transfer aliquots to plate with cold ACN + Internal Standard d->e f Centrifuge to precipitate protein e->f g Analyze supernatant by LC-MS/MS f->g

Caption: Experimental workflow for the HLM stability assay.

3. Step-by-Step Procedure:

  • Thaw Reagents: Thaw the HLM and NADPH regenerating system on ice.

  • Prepare Incubation Mixture: In a 96-well plate, add the potassium phosphate buffer. Add the HLM to a final concentration of 0.5 mg/mL. Finally, add the test compound (from a DMSO stock) to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking. This step allows the compound to equilibrate with the microsomal proteins.

  • Initiate Reaction: Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system to each well.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation mixture.

  • Quench Reaction: Immediately transfer the aliquot into a collection plate containing ice-cold acetonitrile (ACN) with a suitable internal standard. The cold ACN serves to precipitate the microsomal proteins and halt the enzymatic reaction.

  • Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method, normalizing the peak area to that of the internal standard.

4. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Synthetic Considerations: The Rise of Late-Stage Functionalization

The introduction of these bioisosteres, particularly into complex molecules, has been a synthetic challenge. However, recent advances in synthetic methodology are making these groups more accessible. Methods for the late-stage functionalization (LSF) of C-H bonds are particularly powerful, as they allow for the direct modification of advanced intermediates without the need for de novo synthesis.[17][18] For example, new cross-coupling methods using alkyl sulfinates have been developed for the stereospecific installation of C(sp³)-bioisosteres like trifluoromethylcyclopropyl groups onto aromatic and heterocyclic scaffolds.[19] Furthermore, non-directed catalytic hydroxylation methods are even beginning to emerge that can selectively functionalize the traditionally unreactive C-H bonds of a tert-butyl group, potentially opening a new strategic avenue for diversification.[1][20]

Conclusion

The strategic replacement of a metabolically labile tert-butyl group is a critical step in modern drug discovery. Moving beyond simple steric mimicry, today's bioisosteres are rationally designed to enhance metabolic stability while fine-tuning other critical properties like lipophilicity and solubility. The trifluoromethylcyclopropyl group stands out as a robust solution for mitigating oxidative metabolism, while alternatives like trifluoromethyloxetanes and bicyclo[1.1.1]pentanes provide a broader toolkit for multi-parameter optimization. The ultimate success of any bioisosteric replacement rests on rigorous experimental validation, guided by systematic workflows and robust in vitro assays as described in this guide. By embracing these advanced strategies, medicinal chemists are better equipped to overcome pharmacokinetic hurdles and design safer, more effective medicines.

References

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-6. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-72. [Link]

  • Eurofins Discovery. Metabolic Stability Services. Eurofins Discovery. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Drug Discovery Resources. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-9. [Link]

  • Various Authors. (2025). Metabolically Stable tert -Butyl Replacement | Request PDF. ResearchGate. [Link]

  • Komura, H., & Kanamitsu, S. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Various Authors. (2025). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015) | Request PDF. ResearchGate. [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]

  • Gicquel, M., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. [Link]

  • Gouverneur, V., et al. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters. [Link]

  • White, M. C., et al. (2011). Aliphatic C—H Oxidations for Late-Stage Functionalization. Accounts of Chemical Research, 44(8), 560-572. [Link]

  • Patrick, G. L. (1997). Bioisosterism: A Rational Approach in Drug Design. Seisan Kenkyu, 49(5), 229-235. [Link]

  • Various Authors. BCP‐substituted tert‐butyl bioisosteres. ResearchGate. [Link]

  • Costas, M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Angewandte Chemie International Edition. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). [Link]

  • Various Authors. Late‐Stage C H Activation–Functionalization of Drugs, Natural Products, and Biomolecules: In View of Molecular Property and Mechanistic Pathway | Request PDF. ResearchGate. [Link]

  • The Scripps Research Institute. (2017). TSRI chemists invent new method that simplifies late-stage modification of drug molecules. News & Views. [Link]

  • Costas, M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary CH Bond. Angewandte Chemie. [Link]

Sources

Optimizing Bioavailability and Stability: A Comparative Guide to API Salt Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Developability" Crisis

In modern drug discovery, approximately 70-90% of new chemical entities (NCEs) suffer from poor aqueous solubility (BCS Class II and IV). While structural modification is often impossible without losing potency, salt selection remains the most cost-effective tool to alter physicochemical properties without changing the pharmacophore.

This guide moves beyond the standard "make an HCl salt" approach. It objectively compares the performance of major counterions, analyzing the thermodynamic and kinetic trade-offs that determine whether a molecule becomes a viable product or fails in stability testing.

Mechanistic Foundations

Before comparing specific salts, one must understand the governing thermodynamics. Salt formation is not merely about solubility; it is about manipulating the crystal lattice energy and the pH-solubility profile.

The Salt Selection Decision Tree

The following logic flow represents the industry-standard decision process for initiating a salt screen.

SaltSelection Start Candidate API (Poor Solubility) Ionizable Is the molecule ionizable? Start->Ionizable pKaCheck Check pKa (Rule of 3) Ionizable->pKaCheck Yes CoCrystal Consider Co-crystals or Amorphous Dispersion Ionizable->CoCrystal No AcidBase Nature of API pKaCheck->AcidBase ΔpKa > 2-3 pKaCheck->CoCrystal ΔpKa < 2 Basic Basic API AcidBase->Basic Acidic Acidic API AcidBase->Acidic Anionic Select Anionic Counterions (HCl, Mesylate, Tosylate) Basic->Anionic Cationic Select Cationic Counterions (Na, K, Ca, Mg) Acidic->Cationic

Figure 1: Strategic decision tree for initiating salt selection based on molecular ionization potential.

Comparative Analysis of Counterions

Anionic Counterions (For Basic APIs)

Basic drugs constitute the majority of NCEs. The choice of acid counterion dictates the stability and dissolution profile.

FeatureHydrochloride (HCl) Mesylate (Methanesulfonate) Tosylate (p-Toluenesulfonate)
Prevalence High (~50% of salts)ModerateLow-Moderate
Solubility High (usually)Very High (often > HCl)Moderate (Lipophilic)
Melting Point High (Stable lattice)Lower than HClModerate
Hygroscopicity Moderate to HighHigh (Risk of deliquescence)Low
Key Risk Common Ion Effect (Stomach)Genotoxicity (Alkyl mesylates)Genotoxicity (Alkyl tosylates)
Best Use Case First-line screeningLipophilic bases; when HCl failsSlowing dissolution (ER)
Deep Dive: The HCl "Common Ion" Trap

While HCl is the default choice, it is not always the best for bioavailability.

  • Mechanism: The stomach contains high concentrations of chloride ions (~0.1 M).[1] According to the solubility product principle (

    
    ), adding more 
    
    
    
    shifts the equilibrium toward the solid precipitate.
  • Consequence: An HCl salt may exhibit excellent solubility in water but precipitate rapidly in gastric fluid (pH 1.2), reducing

    
     compared to a Mesylate or Maleate salt.
    
Deep Dive: Mesylate & Genotoxicity

Mesylate salts often provide superior solubility for lipophilic bases due to the breaking of stable crystal lattices.

  • The Risk: If the synthesis involves alcohols (methanol/ethanol), there is a risk of forming alkyl mesylates (e.g., methyl methanesulfonate), which are potent genotoxins.

  • Control: Requires strict purging of alcohols or control strategies outlined in ICH M7 guidelines.

Cationic Counterions (For Acidic APIs)

For carboxylic acid-based drugs (e.g., Statins, NSAIDs), the choice is typically between alkali metals (Na/K) and alkaline earth metals (Ca/Mg).

FeatureSodium (Na+) Calcium (Ca2+)
Solubility Excellent Low to Moderate
Hygroscopicity High (Often forms hydrates)Low (Stable)
Dissolution Rate Fast (Burst release risk)Slow/Controlled
Processability Poor (Sticky/Gelling)Excellent (Flowable powder)
Disproportionation Risk in acidic microenvironmentLower risk
Best Use Case Immediate release; high doseSuspensions; Controlled release
  • Expert Insight: Sodium salts are prone to gelling on the surface of the tablet during dissolution, which can paradoxically slow down release. Calcium salts, while less soluble, often provide a more consistent erosion-based release profile (e.g., Atorvastatin Calcium).

Experimental Protocols: The Salt Screen

A "shotgun" approach (mixing everything) is inefficient. Use this rational, self-validating workflow.

The "Golden Rule" of pKa

For a stable salt, the difference between the pKa of the counterion and the API must be sufficient to ensure proton transfer rather than a simple hydrogen-bonded complex.

  • Rule:

    
    [2][3][4]
    
  • Why? A

    
     of 3 ensures >99.9% ionization, preventing disproportionation  (conversion back to free base) during storage or manufacturing.
    
Screening Workflow

SaltScreening Prep 1. Solvent Selection (Polar/Non-polar) Mix 2. Stoichiometric Mixing (1:1, 1:2, 2:1) Prep->Mix Cryst 3. Crystallization (Cooling/Anti-solvent) Mix->Cryst Solid 4. Solid Isolation Cryst->Solid XRPD XRPD (New Phase?) Solid->XRPD DSC DSC/TGA (Solvates?) XRPD->DSC If Crystalline Solubility Solubility (pH 1.2 - 6.8) DSC->Solubility If Stable

Figure 2: Step-by-step workflow for high-throughput salt screening.

Detailed Methodology
  • Solvent Selection: Choose solvents with varying polarity (e.g., Acetone, Ethanol, IPA, Water). Avoid alcohols if screening sulfonates (Mesylates) to prevent ester formation.

  • Crystallization:

    • Slurry Method: Suspend excess API in a solution of the counterion. Stir for 24-48 hours. This is the most thermodynamically reliable method to find the stable polymorph.

    • Reaction Crystallization: Add counterion to dissolved API, then add anti-solvent (e.g., Heptane) to precipitate the salt.

  • Characterization (The "Go/No-Go" Gates):

    • XRPD (X-Ray Powder Diffraction): Critical. If the pattern matches the free base/acid, salt formation failed.

    • DSC (Differential Scanning Calorimetry): Look for a single, sharp melting point. Multiple endotherms suggest solvates or polymorphs.

    • DVS (Dynamic Vapor Sorption): If the salt absorbs >2% moisture at 80% RH, it may be too hygroscopic for standard tablet manufacturing.

Performance Data: Hypothetical Case Study

Scenario: "Drug-X" is a weak base (pKa 6.5), BCS Class II. Objective: Select a salt for an immediate-release tablet.

ParameterFree BaseHCl SaltMesylate SaltFumarate Salt
Melting Point (°C) 110240185160
Solubility (Water, mg/mL) 0.0525.045.0 12.0
Solubility (0.1N HCl) 5.02.0 (Common Ion)55.0 15.0
Hygroscopicity (% wt gain) <0.1%1.5%4.2% (Deliquescent)0.5%
Stability (60°C/75%RH) StableStableDegraded (Hydrolysis)Stable

Analysis:

  • HCl improved water solubility but failed in simulated gastric fluid (0.1N HCl) due to the common ion effect.

  • Mesylate had the highest solubility but failed stability testing (hygroscopic/degradation).

  • Fumarate offered the "Goldilocks" zone: moderate solubility enhancement, excellent stability, and no common ion suppression. Decision: Proceed with Fumarate.

References

  • FDA Guidance for Industry. (2018). Assessment of Deleterious Accumulation of Mutagenic Impurities in Drug Substances and Drug Products (M7).Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Kuminek, G., et al. (2016). The Common Ion Effect: Its Impact on the Solubility and Dissolution of Pharmaceutical Salts.[5] Journal of Pharmaceutical Sciences. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection.[6] Journal of Pharmaceutical Sciences. Link

Sources

A Comparative Guide to the Inhibitory Effects of Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), a deep understanding of their comparative efficacy and underlying mechanisms is paramount. This guide provides an in-depth technical comparison of the inhibitory effects of various propionic acid derivatives, a prominent class of NSAIDs that includes widely used drugs such as ibuprofen, naproxen, and ketoprofen.[1][2][3][4] We will delve into their primary mechanism of action, the inhibition of cyclooxygenase (COX) enzymes, and present experimental data to support a comparative assessment of their potency and selectivity.[1][2][5]

The clinical effectiveness of propionic acid derivatives in reducing pain, fever, and inflammation is principally attributed to their ability to block the production of prostaglandins.[1][5] This is achieved through the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostanoids.[6][7] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[6] The relative inhibition of these two isoforms is a critical factor in determining a drug's therapeutic efficacy and its side-effect profile.[6]

The Cyclooxygenase (COX) Pathway and NSAID Inhibition

The inflammatory cascade begins with the release of arachidonic acid from cell membranes.[8] The COX enzymes then act on arachidonic acid to produce PGH2.[6][7] PGH2 is subsequently converted by specific synthases into various prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[7][9] Propionic acid derivatives exert their anti-inflammatory effects by competitively inhibiting the active site of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins.[1][5]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Produces Propionic_Acid_Derivatives Propionic Acid Derivatives (e.g., Ibuprofen) Propionic_Acid_Derivatives->COX_Enzymes Inhibit Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate

Caption: The Cyclooxygenase (COX) pathway illustrating the inhibitory action of propionic acid derivatives.

Comparative Inhibitory Potency: A Data-Driven Analysis

The inhibitory potency of a drug is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[6] A higher SI value signifies greater selectivity for COX-2.

Propionic Acid DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen 13350.37
Naproxen 2.62.21.18
Ketoprofen 0.52.30.22

Note: The IC50 values presented are representative and can vary depending on the specific experimental conditions.[6][10]

Analysis of Inhibitory Data:

  • Potency: Based on the provided data, ketoprofen demonstrates the highest potency against COX-1, while naproxen is the most potent inhibitor of COX-2 among the three. Ibuprofen is generally less potent than both naproxen and ketoprofen against both isoforms.[3][5]

  • Selectivity: Naproxen exhibits a relatively balanced inhibition of both COX-1 and COX-2, with a selectivity index close to 1.[11] Ibuprofen and ketoprofen show a preference for inhibiting COX-1 over COX-2, as indicated by their selectivity indices being less than 1. It's important to note that while ketoprofen is a potent inhibitor, it also has inhibitory effects on the lipoxygenase pathway, which contributes to its anti-inflammatory action.[1][12]

Experimental Protocols for Assessing Inhibitory Effects

To ensure the trustworthiness and reproducibility of the data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro and cell-based assays used to assess the inhibitory effects of propionic acid derivatives.

In Vitro COX Inhibition Assay (Colorimetric Method)

This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate.[6][13]

Experimental Workflow:

In_Vitro_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Heme - COX-1/COX-2 Enzymes - Inhibitor Solutions - Arachidonic Acid Plate_Setup Plate Setup (96-well): - Add Buffer, Heme, Enzyme - Add Inhibitor or Vehicle Reagents->Plate_Setup Incubation1 Incubate at 25°C for 5 min Plate_Setup->Incubation1 Reaction_Initiation Initiate Reaction: Add Arachidonic Acid Incubation1->Reaction_Initiation Measurement Measure Absorbance at 590 nm Reaction_Initiation->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination

Caption: Workflow for the in vitro colorimetric COX inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[13]

    • Prepare stock solutions of propionic acid derivatives (e.g., in DMSO) and create serial dilutions.[6]

    • Prepare solutions of arachidonic acid and heme.[6][13]

  • Assay Procedure (in a 96-well plate):

    • To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.[6][13]

    • Add 10 µL of the diluted propionic acid derivative or vehicle (for control wells).[6]

    • Incubate the plate at 25°C for 5 minutes.[6]

    • Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.[6]

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 590 nm using a microplate reader.[6][14]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.[14]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[6]

Cell-Based Prostaglandin E2 (PGE2) Production Assay (ELISA)

This assay quantifies the amount of PGE2 produced by cells in response to an inflammatory stimulus, providing a more physiologically relevant measure of COX-2 inhibition.[9][15]

Experimental Workflow:

Cell_Based_Assay cluster_cell_culture Cell Culture & Treatment cluster_elisa PGE2 ELISA cluster_analysis Data Analysis Cell_Seeding Seed Cells (e.g., Macrophages) in 96-well plates Inhibitor_Treatment Pre-treat with Propionic Acid Derivatives Cell_Seeding->Inhibitor_Treatment Stimulation Stimulate with LPS to induce COX-2 Inhibitor_Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Cell Supernatants Incubation->Supernatant_Collection ELISA_Procedure Perform PGE2 ELISA: - Competitive Binding - Wash Steps - Substrate Addition Supernatant_Collection->ELISA_Procedure Measurement Measure Absorbance at 450 nm ELISA_Procedure->Measurement Standard_Curve Generate PGE2 Standard Curve Measurement->Standard_Curve PGE2_Quantification Quantify PGE2 Concentration in Samples Standard_Curve->PGE2_Quantification IC50_Determination Determine IC50 for PGE2 Inhibition PGE2_Quantification->IC50_Determination

Caption: Workflow for the cell-based PGE2 production assay using ELISA.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the propionic acid derivatives for 1 hour.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

    • Incubate the cells for 24 hours.

  • PGE2 Quantification by ELISA:

    • Collect the cell culture supernatants.[16]

    • Perform a competitive enzyme-linked immunosorbent assay (ELISA) for PGE2 according to the manufacturer's instructions.[16][17][18] This typically involves the competition between PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites.[16][19]

  • Data Analysis:

    • Generate a standard curve using known concentrations of PGE2.[18]

    • Determine the concentration of PGE2 in each sample by interpolating from the standard curve.

    • Calculate the IC50 value for the inhibition of PGE2 production for each propionic acid derivative.

Conclusion and Future Perspectives

This guide has provided a comparative assessment of the inhibitory effects of common propionic acid derivatives, highlighting the importance of both potency and selectivity in their therapeutic profiles. The experimental protocols detailed herein offer robust and reliable methods for evaluating the efficacy of these and other NSAIDs. While ibuprofen, naproxen, and ketoprofen are all effective inhibitors of prostaglandin synthesis, their varying potencies and selectivities for COX-1 and COX-2 underscore the nuances in their clinical applications and potential side effects.[1][3][5][11][20] For instance, the gastrointestinal side effects associated with NSAIDs are primarily due to the inhibition of the protective functions of COX-1 in the gastric mucosa.[5] Therefore, a higher selectivity for COX-2 is generally desirable to minimize these adverse effects.[20]

Future research in this field should continue to focus on the development of more selective COX-2 inhibitors to improve the safety profile of NSAIDs. Furthermore, exploring the role of these compounds in modulating other inflammatory pathways beyond COX inhibition, such as the NF-κB pathway, may reveal novel therapeutic targets and strategies for the management of inflammatory diseases.[21]

References

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 10(3), 91–97.
  • Kumar, S., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1435-1442.
  • de Almeida, T. S., et al. (2025).
  • Ghuge, A., & Sarode, S. (2018). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 8(2), 85-90.
  • Wang, D., et al. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 14, 1109303.
  • BenchChem. (2025). In Vitro Cyclooxygenase (COX) Activity Assay Using Tiopinac.
  • Musculoskeletal Key. (2016). The Pharmacology of Analgesic Agents.
  • Chen, C. (2008). Cyclooxygenase-2 in Synaptic Signaling. Current Medicinal Chemistry, 15(19), 1894–1904.
  • Sheng, H., et al. (2003). Cyclooxygenase-2 Is Up-Regulated by Interleukin-1β in Human Colorectal Cancer Cells via Multiple Signaling Pathways. Cancer Research, 63(13), 3613–3618.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
  • BrainKart. (2017).
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.
  • Warner, T. D., et al. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 127(5), 1181–1186.
  • Korbecki, J., & Baranowska-Bosiacka, I. (2014). Cyclooxygenase pathways. Postepy Higieny i Medycyny Doswiadczalnej, 68, 936–948.
  • Hao, S., & Breyer, M. D. (2017). Cyclooxygenase 2: protein-protein interactions and posttranslational modifications. Physiological Genomics, 49(11), 639–646.
  • Medindia. (n.d.). Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses.
  • Boston BioProducts. (n.d.). Prostaglandin E2 EIA (CS0200).
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • BenchChem. (2025).
  • Selinsky, B. S., et al. (2018). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. International Journal of Molecular Sciences, 19(11), 3448.
  • Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.
  • Davies, N. M. (1999). Clinical pharmacokinetics of tiaprofenic acid and its enantiomers. Clinical Pharmacokinetics, 37(4), 267–286.
  • Sarzi-Puttini, P., et al. (2012). Efficacy of ketoprofen vs. ibuprofen and diclofenac: a systematic review of the literature and meta-analysis.
  • Abcam. (n.d.). Prostaglandin E2 ELISA Kit - Intracellular (ab316906).
  • Olesen, A. E., et al. (2012). Assessing efficacy of non-opioid analgesics in experimental pain models in healthy volunteers: an updated review. British Journal of Clinical Pharmacology, 75(3), 623–643.
  • Atzeni, F., et al. (2018). Comparison of Efficacy of Ketoprofen and Ibuprofen in Treating Pain in Patients with Rheumatoid Arthritis: A Systematic Review and Meta-Analysis. Pain and Therapy, 7(1), 41–52.
  • Prasher, P., & Sharma, M. (2021). Acetic/propionic acid-based cyclooxygenase inhibitors. Drug Development Research, 82(5), 625–641.
  • Ballo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 17(1), 34-42.
  • SlidePlayer. (n.d.).
  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648.
  • Deranged Physiology. (2025).
  • Canadian Pharmacy King. (2026). Ibuprofen vs. Naproxen vs. Other NSAIDs: Your Safety Basics.
  • Revvity. (n.d.). HTRF Prostaglandin E2 Detection Kit, 500 Assay Points.
  • Kaub, C. J., et al. (2004). Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(4), 927–930.
  • Davies, N. M. (1998). Clinical pharmacokinetics of ibuprofen. The first 30 years. Clinical Pharmacokinetics, 34(2), 101–154.
  • Ghlichloo, I., & Gerriets, V. (2024). COX Inhibitors. In StatPearls.
  • Drugs.com. (2024).
  • R&D Systems. (n.d.). Parameter™ Prostaglandin E2 Immunoassay.
  • ResearchGate. (n.d.). Propionic acid derivatives synthesis as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2)
  • Medicosis Perfectionalis. (2025). Classifications of Nonsteroidal Anti inflammatory Drugs NSAIDs (Cyclooxygenase 1 & 2 Inhibitors COX).
  • SlidePlayer. (n.d.).
  • Ringbom, T., et al. (2001). Cox-2 inhibitory effects of naturally occurring and modified fatty acids.
  • Uddin, M. J., et al. (2010). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Pharmaceuticals, 3(5), 1436–1464.

Sources

Safety Operating Guide

Personal protective equipment for handling Tert-butyl 3-morpholin-3-YL-propionate oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Hazard Profile at a Glance

Tert-butyl 3-morpholin-3-yl-propionate oxalate is a specialized morpholine-derivative salt used primarily as a building block in peptidomimetic and inhibitor synthesis. Unlike its liquid morpholine precursors, this compound typically presents as a solid crystalline powder .

Its hazard profile is dual-natured:

  • The Morpholine Core: A secondary amine derivative capable of causing respiratory and mucosal irritation.

  • The Oxalate Counter-ion: Adds a layer of systemic toxicity risk (calcium chelation) and increased corrosivity potential compared to hydrochloride salts.

Immediate Action Required: Treat as a Severe Irritant and Potential Systemic Toxin (Oral/Inhalation). All handling of the neat solid must occur within a certified chemical fume hood.

Part 1: Risk Assessment & Chemical Identity

ParameterTechnical Detail
Chemical Name Tert-butyl 3-morpholin-3-yl-propionate oxalate
Parent CAS (Free Base) 885274-03-3
Molecular Formula C₁₁H₂₁NO₃[1][2][3][4] · C₂H₂O₄ (Assumed 1:1 stoichiometry)
Approx. MW ~305.32 g/mol (215.29 Free Base + 90.03 Oxalic Acid)
Physical State White to off-white solid
Primary Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed (Oxalate component)
The "Why" Behind the Risk (Mechanistic Insight)
  • Oxalate Hydrolysis: Upon contact with moisture (sweat, mucous membranes), the oxalate salt can partially dissociate, releasing oxalic acid. This creates a local acidic environment (pH < 2) capable of damaging corneal tissue and irritating the respiratory tract more aggressively than simple chloride salts.

  • Dust Potential: As a dry salt, electrostatic charging can cause "fly-away" dust during weighing. Inhalation of oxalate-laden dust facilitates rapid absorption into the bloodstream, where it poses a risk of renal toxicity via calcium oxalate precipitation.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific phase of experimental work.

PPE Selection Logic
  • Glove Permeation: Morpholine derivatives can permeate thin latex. Nitrile is the minimum standard.

  • Eye Protection: Due to the oxalate's crystalline nature, mechanical abrasion combined with chemical irritation is a risk.

Operation PhaseHand ProtectionEye/Face ProtectionBody/Respiratory
1.[2][3] Solid Handling (Weighing, Transfer)Double Nitrile (0.11 mm min thickness).Why: Prevents micro-tears from crystals and incidental contact.Chemical Safety Goggles (Tight-fitting).Why: Safety glasses allow dust entry from the side.Lab Coat (Buttoned, long sleeve).Fume Hood REQUIRED. If hood unavailable: N95/P100 Respirator .
2. Solubilization (Dissolving in DMSO/Water)Single Nitrile (Change immediately upon splash).Safety Glasses with side shields.Why: Splash risk is lower once dissolved, provided no aerosols are generated.Lab Coat + Sleeves (Tyvek) if handling volumes >100mL.
3. Reaction Workup (Quenching, Extraction)Long-cuff Nitrile or Butyl Rubber (if using DCM).Face Shield + Safety Glasses.Why: Neutralization of oxalate often generates heat/gas; splash risk is high.Chemical Apron recommended during pH adjustment steps.

Part 3: Operational Handling Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize dust generation and static discharge.

  • Engineering Control: Verify Fume Hood flow is 80–100 fpm. Place balance inside the hood.

  • Anti-Static Measure: Use an anti-static gun or ionizer bar if the powder is "flighty."

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the salt is hygroscopic (potential for corrosion); use PTFE-coated or plastic spatulas.

  • Clean-Up: Immediately wipe the balance area with a wet paper towel (water solubilizes the oxalate) followed by an ethanol wipe. Dry wiping spreads the dust.

Protocol B: Solubilization & Neutralization (Free Base Release)

Context: Most reactions require the free amine. This step releases the oxalate into the aqueous phase.

  • Dissolution: Dissolve the salt in a biphasic mixture (e.g., Dichloromethane / Saturated NaHCO₃).

  • Neutralization:

    • Caution: CO₂ gas will evolve as the oxalate reacts with bicarbonate.

    • Step: Add the solid slowly to the stirring biphasic mixture. Do not dump all at once to prevent foaming over.

  • Separation: The tert-butyl 3-morpholin-3-yl-propionate (free base) will partition into the organic layer. The toxic oxalate remains in the aqueous layer.

    • Critical Check: Treat the aqueous waste as Toxic/Oxalate Waste , not general aqueous waste.

Part 4: Visualization of Workflows

Figure 1: Operational Safety Decision Logic

Caption: Decision tree for PPE selection and handling based on the physical state of the reagent.

SafetyLogic Start Start: Handling Tert-butyl 3-morpholin-3-yl-propionate oxalate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/Water) StateCheck->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Solvent Type? Solution->SolventCheck HoodYes Use Hood + Goggles + Double Nitrile Gloves HoodCheck->HoodYes Yes HoodNo STOP WORK Req: N95/P100 + Goggles HoodCheck->HoodNo No Aqueous Aqueous/Alcohol SolventCheck->Aqueous DCM Halogenated (DCM/Chl) SolventCheck->DCM ActionAq Standard Nitrile Gloves Safety Glasses Aqueous->ActionAq ActionDCM Laminate/Butyl Gloves (Nitrile Permeates <5 mins) DCM->ActionDCM

Figure 2: Disposal & Waste Stream Management

Caption: Segregation logic to prevent cross-contamination of oxalate toxicity in waste streams.

DisposalLogic Waste Waste Generation Type Waste Type Waste->Type SolidWaste Solid Waste (Contaminated Weigh Boats/Wipes) Type->SolidWaste LiquidWaste Liquid Waste Type->LiquidWaste BinSolid Solid Hazardous Waste Bin Label: 'Toxic Solid (Oxalate)' SolidWaste->BinSolid CheckpH Check pH / Composition LiquidWaste->CheckpH Acidic Acidic/Aqueous (Contains Oxalic Acid) CheckpH->Acidic Organic Organic Solvent (Contains Free Base) CheckpH->Organic DispAcid Segregated Aqueous Waste Do NOT mix with Ca/Mg salts (Precipitation Risk) Acidic->DispAcid DispOrg Standard Organic Waste Organic->DispOrg

Part 5: Emergency Response Protocols

1. Accidental Spills (Solid)

  • Do NOT sweep dry.[5] This generates dust.[2][6]

  • Protocol: Cover the spill with wet paper towels (water) to solubilize the oxalate and prevent dust. Scoop the wet slurry into a hazardous waste bag. Wipe the area with 1% Sodium Bicarbonate solution to neutralize residual acidity.

2. First Aid Measures

  • Eye Contact: Flush immediately with water for 15 minutes .[2][6] Time is critical to prevent corneal opacity from the oxalate/acid interaction.

  • Skin Contact: Wash with soap and water.[2][6][7] If redness persists (calcium sequestration in tissue), seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Drink 1-2 glasses of milk or calcium gluconate solution if available (precipitates oxalate in the gut, reducing absorption). Call a physician.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53338726 (Tert-butyl 3-morpholin-3-yl-propionate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Information on Chemicals - Morpholine Derivatives. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-morpholin-3-YL-propionate oxalate
Reactant of Route 2
Tert-butyl 3-morpholin-3-YL-propionate oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.